molecular formula C19H19N3O2 B2710659 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide CAS No. 438227-02-2

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide

Katalognummer: B2710659
CAS-Nummer: 438227-02-2
Molekulargewicht: 321.38
InChI-Schlüssel: SMRLKFBNZAEEFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-ethoxyphenyl)-6-methylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-24-14-7-5-13(6-8-14)18-11-16(19(23)22-20)15-10-12(2)4-9-17(15)21-18/h4-11H,3,20H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRLKFBNZAEEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of biological effects. Among the vast library of quinoline derivatives, those bearing a carbohydrazide moiety at the 4-position have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific series of these compounds: 2-(4-ethoxyphenyl)-6-methylquinoline-4-carbohydrazide and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but a deeper understanding of the synthetic strategy and the chemical principles that underpin it.

Strategic Approach to Synthesis: A Three-Act Chemical Narrative

The synthesis of 2-(4-ethoxyphenyl)-6-methylquinoline-4-carbohydrazide is a well-orchestrated, three-step process. Each step is a classic transformation in organic chemistry, chosen for its reliability, efficiency, and adaptability. Our narrative begins with the construction of the core quinoline ring system, followed by the activation of the 4-position, and culminates in the introduction of the crucial carbohydrazide functionality.

Synthesis_Workflow Reactants 5-Methylisatin + 4-Ethoxyacetophenone Intermediate1 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid Reactants->Intermediate1 Pfitzinger Reaction Intermediate2 Ethyl 2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxylate Intermediate1->Intermediate2 Esterification Final_Product 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide Intermediate2->Final_Product Hydrazinolysis

Caption: Overall synthetic workflow for 2-(4-ethoxyphenyl)-6-methylquinoline-4-carbohydrazide.

Act I: The Pfitzinger Reaction - Forging the Quinoline Core

The cornerstone of this synthesis is the Pfitzinger reaction, a robust and versatile method for the preparation of quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2] For our target molecule, this translates to the reaction of 5-methylisatin with 4-ethoxyacetophenone.

The choice of the Pfitzinger reaction is deliberate. It is a one-pot synthesis that allows for the direct formation of the desired polysubstituted quinoline-4-carboxylic acid, a key intermediate that is otherwise challenging to synthesize. The reaction proceeds through a well-established mechanism:

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-methylisatin, leading to the formation of a keto-acid intermediate.[1][2]

  • Imine Formation: The aniline derivative formed then condenses with the carbonyl group of 4-ethoxyacetophenone to form an imine.

  • Cyclization and Dehydration: The enolizable α-methylene group of the acetophenone moiety then attacks the keto group of the intermediate, leading to an intramolecular cyclization. Subsequent dehydration yields the aromatic quinoline ring.[1][2]

Pfitzinger_Mechanism Isatin 5-Methylisatin + OH⁻ Keto_Acid Ring-Opened Keto-Acid Isatin->Keto_Acid Hydrolysis Imine Imine Intermediate Keto_Acid->Imine + 4-Ethoxyacetophenone, - H₂O Acetophenone 4-Ethoxyacetophenone Cyclized_Intermediate Cyclized Intermediate Imine->Cyclized_Intermediate Intramolecular Cyclization Product 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid + H₂O Cyclized_Intermediate->Product Dehydration Derivative_Synthesis Carbohydrazide 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide Hydrazone Schiff Base (Hydrazone) Derivatives Carbohydrazide->Hydrazone Aldehyde Substituted Aldehyde/Ketone Aldehyde->Hydrazone

Sources

Preliminary Screening of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Promise of a Novel Carbohydrazide Derivative

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] Its rigid, planar structure and ability to intercalate with DNA, along with the potential for diverse functionalization, make it a continuous source of inspiration for drug discovery. The incorporation of a carbohydrazide moiety at the 4-position introduces a versatile pharmacophore known for its metal-chelating properties and its role in forming various bioactive hydrazone derivatives.[3][4] This technical guide provides a comprehensive framework for the preliminary screening of a novel derivative, 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide, outlining a logical, evidence-based approach to elucidating its potential therapeutic value.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the proposed experimental workflow. The aim is to empower research teams to conduct a thorough and efficient preliminary evaluation of this promising compound.

Section 1: Foundational Physicochemical and In Silico Assessment

Before embarking on extensive biological assays, a foundational understanding of the compound's physicochemical properties and a predictive in silico analysis are crucial for guiding the experimental design and interpreting subsequent results.

Physicochemical Characterization

A comprehensive characterization of the synthesized 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide is the first step to ensure purity and provide essential data for all subsequent experiments.

Experimental Protocol: Compound Characterization

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound using a suitable C18 column and a gradient elution method with acetonitrile and water. The peak area of the compound should be >95%.

    • Melting Point: Determine the melting point of the solid compound. A sharp melting point range is indicative of high purity.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups, such as the C=O of the carbohydrazide and the aromatic C-N and C-O bonds.

In Silico Profiling: Predicting Biological Potential

Computational tools can provide early insights into the potential bioactivity and drug-likeness of a compound, helping to prioritize experimental efforts.

Workflow for In Silico Analysis

in_silico_workflow cluster_input Input cluster_prediction Prediction & Analysis cluster_output Output Compound_Structure 2D Structure of Compound ADMET_Prediction ADMET Prediction (SwissADME, pkCSM) Compound_Structure->ADMET_Prediction Predicts Molecular_Docking Molecular Docking (AutoDock, MOE) Compound_Structure->Molecular_Docking Input for Target_Prediction Target Prediction (SwissTargetPrediction) Compound_Structure->Target_Prediction Predicts Drug_Likeness Drug-Likeness Profile (Lipinski's Rule of Five) ADMET_Prediction->Drug_Likeness Toxicity_Profile Predicted Toxicity ADMET_Prediction->Toxicity_Profile Binding_Affinity Binding Affinity & Pose (kcal/mol) Molecular_Docking->Binding_Affinity Potential_Targets List of Potential Biological Targets Target_Prediction->Potential_Targets Potential_Targets->Molecular_Docking Guides Target Selection

Caption: In silico workflow for preliminary compound assessment.

Key In Silico Analyses:

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Utilize web-based tools like SwissADME and pkCSM to predict pharmacokinetic properties and potential toxicity.[5] This helps in early identification of potential liabilities.

  • Molecular Docking: Based on the structural similarity to known bioactive quinolines, perform molecular docking studies against relevant protein targets. For instance, given the known anticancer activity of quinoline derivatives, docking against targets like EGFR kinase or DNA gyrase could be insightful.[6][7][8] This can predict binding affinities and interaction modes.[9]

  • Target Prediction: Employ tools like SwissTargetPrediction to generate a list of plausible macromolecular targets, which can then inform the selection of in vitro assays.

Section 2: Preliminary Anticancer Screening

The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery, with derivatives exerting their effects through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of key enzymes.[3][4] Therefore, a primary focus of the preliminary screening should be on evaluating the anticancer potential of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide.

In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. A panel of cancer cell lines representing different tumor types should be used.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., NIH3T3) in appropriate media.[6]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cell LineCompoundDoxorubicin (Control)
MCF-7 (Breast Cancer)8.51.2
A549 (Lung Cancer)12.32.5
NIH3T3 (Normal Fibroblast)>1000.8
Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.

Workflow for Mechanistic Studies

mechanistic_workflow cluster_assays Mechanistic Assays cluster_outcomes Potential Outcomes Start Compound shows cytotoxicity Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Start->Cell_Cycle_Analysis Apoptosis_Induction Induction of Apoptosis Apoptosis_Assay->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1 or G2/M phase) Cell_Cycle_Analysis->Cell_Cycle_Arrest Western_Blot Western Blot Analysis (e.g., p53, Caspase-9) Protein_Modulation Modulation of Key Signaling Proteins Western_Blot->Protein_Modulation Apoptosis_Induction->Western_Blot Confirms pathway Cell_Cycle_Arrest->Western_Blot Confirms pathway

Caption: Workflow for investigating the mechanism of anticancer activity.

Experimental Protocols:

  • Apoptosis Assay (Annexin V/PI Staining): Treat cancer cells with the compound at its IC₅₀ concentration. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells. An increase in the Annexin V positive population would suggest apoptosis induction.[10]

  • Cell Cycle Analysis: Treat cells with the compound, fix them, and stain with PI. Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Accumulation of cells in a particular phase indicates cell cycle arrest.[3]

  • Western Blot Analysis: To further probe the mechanism, Western blotting can be used to assess the expression levels of key proteins involved in apoptosis (e.g., p53, caspases) and cell cycle regulation (e.g., cyclins, CDKs).[11]

Section 3: Antimicrobial Activity Screening

Quinoline derivatives are known to possess significant antibacterial and antifungal properties.[12][13][14] Therefore, screening 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide for antimicrobial activity is a critical component of its preliminary evaluation.

Antibacterial Susceptibility Testing

The initial screening for antibacterial activity is typically performed using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: MIC Determination by Broth Microdilution

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

Antifungal Susceptibility Testing

A similar approach is used to evaluate the antifungal activity against common fungal pathogens.

Experimental Protocol: Antifungal MIC Determination

  • Fungal Strains: Use a panel of fungal strains such as Candida albicans and Aspergillus niger.[7]

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.

  • Broth Microdilution: Follow a similar serial dilution and inoculation procedure as for the antibacterial testing, using an appropriate fungal growth medium.

  • Incubation: Incubate the plates under conditions suitable for fungal growth (e.g., 28-35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration that inhibits fungal growth.

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

MicroorganismCompoundCiprofloxacin (Antibacterial)Fluconazole (Antifungal)
S. aureus (Gram +)161-
E. coli (Gram -)640.5-
C. albicans32-4
A. niger>128-16

Section 4: Advanced Preliminary Screening (Optional)

Based on the results from the initial anticancer and antimicrobial screens, further targeted assays can be conducted.

  • Enzyme Inhibition Assays: If molecular docking or target prediction suggests a specific enzyme target (e.g., a kinase, DNA gyrase), a direct enzyme inhibition assay can be performed to validate this interaction. For example, a DNA gyrase supercoiling assay can be conducted if significant antibacterial activity is observed.[7][8]

  • Anti-HIV Activity: Given that some quinoline derivatives have shown anti-HIV activity, screening against HIV reverse transcriptase could be considered.[16]

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the preliminary screening of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide. The proposed workflow, from in silico analysis to in vitro cytotoxicity and antimicrobial testing, is designed to efficiently identify and characterize the compound's primary biological activities. Positive results in any of these assays would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, advanced mechanistic elucidation, and eventually, in vivo efficacy and safety studies. The versatility of the quinoline-carbohydrazide scaffold suggests that this novel compound holds considerable potential for the development of new therapeutic agents.

References

  • Hameed, A., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC.
  • Al-Ostoot, F. H., et al. (2021).
  • Bozic, A., et al. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. RSC Publishing.
  • Wang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH.
  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.
  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Al-Malki, J., et al. (2025).
  • S. S. V. Ramasastry, et al. (2019). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library.
  • Bozic, A., et al. (2016). (PDF) Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models.
  • El-Sayed, N. N. E., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry.
  • Yilmaz, M., et al. (2025).
  • Kamath, C., et al. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry.
  • O'Sullivan, J., et al. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI.
  • Singh, P., et al. (2023).
  • Abdel-Gawad, I. K., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC.
  • Hosseinzadeh, L., et al. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC.
  • Abdel-Gawad, I. K., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Al-Warhi, T., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • Al-Warhi, T., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • Al-Malki, J., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • Al-Warhi, T., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PMC.
  • Yilmaz, M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Semantic Scholar.
  • Gangarapu, K., et al. (2015). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. PMC.
  • Al-Mulla, A. (2011). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide.
  • Mali, R. D., et al. (2025).

Sources

Engineering 2-Arylquinoline-4-Carboxylic Acids: A Mechanistic and Methodological Whitepaper on the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, integral to the development of antileishmanial, antibacterial, and anticancer therapeutics[1][2]. Among the synthetic strategies available, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains one of the most robust and versatile methods for constructing highly substituted 2-arylquinoline-4-carboxylic acids[3][4]. This whitepaper provides an in-depth mechanistic analysis, quantitative optimization parameters, and a self-validating experimental protocol designed for senior application scientists and drug development professionals.

The Pfitzinger Reaction Engine: Mechanistic Causality

The Pfitzinger reaction is fundamentally a base-promoted ring-condensation cascade. It leverages the inherent reactivity of isatin (1H-indole-2,3-dione) when exposed to strong alkaline conditions, followed by condensation with an α -methylene-containing carbonyl compound (typically an acetophenone derivative)[3][5].

The causality of the reaction sequence is driven by thermodynamic stability:

  • Lactam Cleavage (Hydrolysis): The reaction is initiated by the nucleophilic attack of hydroxide ions (from KOH or NaOH) on the C2 carbonyl of isatin. This hydrolyzes the amide bond, cleaving the five-membered lactam ring to generate the intermediate 2-aminophenylglyoxylate (isatinic acid)[3][4]. This step is visually confirmed by a distinct color shift in the reaction medium[4].

  • Schiff Base Formation: The liberated primary aromatic amine of the isatinic acid undergoes a rapid condensation with the carbonyl carbon of the introduced aryl ketone, yielding an imine intermediate (Schiff base)[4][5].

  • Tautomerization & Cyclodehydration: The imine exists in equilibrium with its enamine tautomer. The enamine's nucleophilic α -carbon attacks the highly electrophilic α -keto group of the glyoxylate moiety. This intramolecular aldol-type cyclization, followed by spontaneous dehydration, forms the thermodynamically stable, fully aromatized quinoline ring[3][5].

Mechanism Isatin Isatin (Lactam Ring) Base Aqueous KOH / Heat (Hydrolysis) Isatin->Base IsatinicAcid Isatinic Acid (2-Aminophenylglyoxylate) Base->IsatinicAcid Ring Opening Imine Imine Intermediate (Schiff Base) IsatinicAcid->Imine + Ketone Ketone Aryl Ketone (Acetophenone) Ketone->Imine Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclization Intramolecular Aldol-Type Cyclodehydration Enamine->Cyclization Product 2-Arylquinoline-4- carboxylic acid Cyclization->Product - H2O

Mechanistic pathway of the Pfitzinger reaction yielding quinoline-4-carboxylic acids.

Substrate Scope and Yield Optimization

While the classic Pfitzinger reaction is highly reliable, the yield and reaction kinetics are heavily influenced by the steric encumbrance and electronic properties of the substrates. Ketones bearing large ortho-substituents on the aryl ring often fail to undergo the reaction due to severe steric clash during the cyclodehydration transition state[6].

To bypass traditional limitations (such as long 18–24 hour reflux times and the generation of basic effluents[7]), modern synthetic variants have been developed. For instance, employing acidic conditions (HCl/AcOH) can drastically improve yields for specific sterically hindered substrates like 5,6-dimethoxy indanone[5]. Furthermore, Microwave Irradiation (MWI) has been proven to accelerate the condensation phase, reducing reaction times from hours to mere minutes while maintaining moderate to high yields[4].

Table 1: Quantitative Yield Optimization Across Various Substrates and Conditions

Isatin DerivativeCarbonyl CompoundReaction ConditionsTarget ProductYieldRef
5,7-Dichloroisatin4-AcetylbiphenylKOH, EtOH/H2O, Reflux (24h)2-([1,1′-biphenyl]-4-yl)-6,8-dichloroquinoline-4-carboxylic acid97% [2]
5-Chloroisatin5,6-Dimethoxy indanoneHCl, AcOH, 75°C (Acidic)5,6-Dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid86% [5]
5-Chloroisatin5,6-Dimethoxy indanoneKOH, EtOH, 16h (Basic)5,6-Dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid36% [5]
IsatinMalonic acidAcOH, Microwave (15 min)2-Oxo-1,2-dihydroquinoline-4-carboxylic acid68%
Self-Validating Experimental Protocol

The following methodology details the synthesis of 2-arylquinoline-4-carboxylic acids using standard basic conditions. This protocol is engineered with built-in causality checks to ensure self-validation at each critical phase[1][4][7].

Step-by-Step Methodology
  • Alkaline Medium Preparation: In a round-bottom flask, dissolve 2.0–2.5 equivalents of Potassium Hydroxide (KOH) in a 4:1 mixture of absolute Ethanol (EtOH) and distilled water (10 mL per mmol of substrate)[1]. Causality: The protic solvent mixture ensures the solubility of both the inorganic base and the organic substrates, while the high pH is mandatory for the initial lactam cleavage.

  • Isatin Ring Opening: Add 1.0 equivalent of the substituted isatin to the basic solution. Stir at room temperature for 1 hour[1][4].

    • Validation Checkpoint 1: Observe a distinct color change from purple/red to brown/yellow. This optical shift confirms the successful hydrolysis of the amide bond and the formation of the isatinic acid intermediate[4].

  • Condensation Initiation: Slowly add 1.0 equivalent of the acetophenone derivative to the reaction mixture[1][7].

  • Thermal Cyclodehydration: Heat the mixture to reflux (approx. 78–79 °C) under continuous stirring for 18–24 hours[1][4].

    • Validation Checkpoint 2: Monitor reaction progress via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The disappearance of the ketone spot validates the completion of the cyclization[1][7].

  • Quenching: Allow the reaction to cool to room temperature, then pour the solution onto crushed ice/water[1][7]. Causality: Quenching halts any side reactions and prepares the aqueous matrix for precipitation.

  • Target Precipitation: Carefully acidify the alkaline mixture by dropwise addition of 6 N HCl until the pH reaches approximately 2 to 4[1][7].

    • Validation Checkpoint 3: Use pH indicator paper. The product exists as a soluble potassium salt in the basic medium. Dropping the pH below the pKa of the carboxylic acid protonates the molecule, triggering immediate precipitation of the off-white to yellow solid[1][7].

  • Isolation and Purification: Collect the solid precipitate via vacuum filtration, wash thoroughly with ice-cold water to remove residual inorganic salts, and recrystallize from hot ethanol to afford the pure 2-arylquinoline-4-carboxylic acid[1][2].

Protocol Step1 1. Base Preparation Dissolve KOH in EtOH/H2O Step2 2. Isatin Ring Opening Add Isatin, Stir 1h (Purple to Brown) Step1->Step2 Step3 3. Condensation Add Acetophenone Derivative Step2->Step3 Step4 4. Cyclodehydration Reflux 18-24h, Monitor via TLC Step3->Step4 Step5 5. Quenching Cool & Pour onto Ice-Water Step4->Step5 Step6 6. Precipitation Acidify to pH 2-4 with HCl Step5->Step6 Step7 7. Isolation Filter, Wash, Recrystallize Step6->Step7

Self-validating experimental workflow for 2-arylquinoline-4-carboxylic acid synthesis.

References
  • Wikipedia - Pfitzinger reaction. 3

  • Cambridge University Press - Pfitzinger Quinoline Synthesis. 5

  • MDPI - In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. 1

  • Revues Scientifiques Marocaines (IMIST) - RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

  • BenchChem - Optimizing reaction parameters for Pfitzinger synthesis of quinolines. 7

  • Frontiers - In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. 2

  • Researcher.life - Pfitzinger Reaction. 6

  • BenchChem - Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.4

Sources

Advanced Synthetic Strategies for Quinoline-4-Carboxylic Acids via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Doebner reaction is a highly efficient, one-pot1[1] utilized for the synthesis of quinoline-4-carboxylic acids. By condensing an aromatic amine (aniline), an aldehyde, and pyruvic acid, this methodology provides a direct route to functionalized quinoline scaffolds[1][2]. These derivatives are highly prized in medicinal chemistry and drug development due to their broad spectrum of biological activities, including potent antitumor, antimalarial, and antibacterial properties[1][3]. This technical guide explores the mechanistic causality of the reaction, its specific applications in targeted oncology, and provides self-validating protocols for synthesizing complex derivatives.

Mechanistic Pathways and Causality

The precise mechanism of the Doebner reaction is characterized by two primary proposed pathways, both converging on a dihydroquinoline intermediate that must aromatize to form the final product[1][2].

  • Pathway A (Schiff Base Formation): The reaction initiates with the condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid tautomerizes to its enol form, which then undergoes a Michael-type addition to the imine[1][2].

  • Pathway B (Aldol Condensation): Pyruvic acid and the aldehyde undergo an initial aldol condensation to form a β,γ-unsaturated α-ketocarboxylic acid. This intermediate subsequently undergoes a Michael addition with the aniline[1][2].

Following either pathway, an intramolecular electrophilic cyclization onto the aromatic ring occurs, yielding a dihydroquinoline intermediate. The final, critical step is the dehydration and oxidation (aromatization) to the quinoline-4-carboxylic acid[1][2].

The Causality of Substrate Reactivity

Historically, the conventional Doebner reaction suffers from significantly diminished yields when utilizing anilines bearing electron-withdrawing groups (EWGs) (e.g., -CF₃, -OCF₃, -NO₂)[3][4]. The causality is twofold:

  • Nucleophilic Attenuation: EWGs withdraw electron density from the aniline nitrogen via inductive and resonance effects, making the initial nucleophilic attack on the aldehyde carbonyl kinetically unfavorable[3].

  • Cyclization Resistance: The subsequent intramolecular electrophilic cyclization requires sufficient electron density on the aromatic ring. An electron-deficient ring strongly resists this cyclization, stalling the reaction[3].

To bypass this bottleneck, the 3 [3] was developed. By employing a Lewis acid catalyst (like BF₃·THF) and utilizing the excess imine intermediate as an internal hydrogen acceptor, the thermodynamic barrier of the final aromatization step is drastically lowered, driving the equilibrium forward even for highly electron-deficient substrates[3].

Mechanism Aniline Aniline Schiff Schiff Base (Imine) Aniline->Schiff + Aldehyde (Pathway A) Aldehyde Aldehyde Aldehyde->Schiff Aldol β,γ-Unsaturated α-Ketocarboxylic Acid Aldehyde->Aldol Pyruvic Pyruvic Acid Pyruvic->Aldol + Aldehyde (Pathway B) Intermediate Michael Addition Intermediate Schiff->Intermediate + Pyruvic Acid (Enol) Aldol->Intermediate + Aniline Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Quinoline-4-Carboxylic Acid Cyclization->Product Dehydration & Oxidation

Mechanistic pathways of the Doebner reaction (Aldol vs. Schiff base).

Application in Oncology: STAT3 Inhibition

Quinoline-4-carboxylic acid derivatives are highly privileged structures in targeted oncology, particularly as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[3][5]. Constitutive activation of STAT3 is a primary driver of tumor cell proliferation, survival, and metastasis in various human cancers[5].

Compounds synthesized via modified Doebner reactions, such as the orally bioavailable small molecule YHO-1701 , act by directly binding to the SH2 domain of the STAT3 monomer[3][5]. This targeted binding physically prevents the dimerization of STAT3, thereby halting its translocation to the nucleus and silencing the transcription of downstream oncogenes[5].

STAT3 Cytokines Cytokines / Growth Factors Receptor Cell Surface Receptor Cytokines->Receptor JAK JAK Activation Receptor->JAK STAT3_monomer STAT3 Monomer JAK->STAT3_monomer Phosphorylation STAT3_dimer STAT3 Dimerization STAT3_monomer->STAT3_dimer Nucleus Nuclear Translocation & Gene Transcription STAT3_dimer->Nucleus Tumor Tumor Progression Nucleus->Tumor Inhibitor Quinoline-4-Carboxylic Acid (e.g., YHO-1701) Inhibitor->STAT3_dimer Blocks SH2 Domain

STAT3 signaling pathway and targeted inhibition by quinoline derivatives.

Quantitative Analysis of Reaction Conditions

The choice of reaction conditions heavily dictates the yield, especially when dealing with sterically hindered or electronically deactivated substrates. The table below summarizes the comparative efficiency of the conventional Doebner reaction versus the modern Lewis-acid-catalyzed hydrogen-transfer methodology[3][4].

Substrate TypeAniline SubstituentReaction ProtocolCatalystObserved Yield (%)
Electron-Rich 4-MethoxyConventionalNone / Acidic65 - 85%
Electron-Deficient 6-(Trifluoromethoxy)ConventionalNone / Acidic< 20%
Electron-Deficient 6-(Trifluoromethoxy)Hydrogen-TransferBF₃·THF75 - 90%
Sterically Hindered 2-ChloroHydrogen-TransferBF₃·THF60 - 70%

Data synthesized from comparative Doebner reaction optimization studies[3][4].

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in drug development workflows, the following protocol for the 5 [5] incorporates built-in analytical checkpoints (self-validation).

Workflow Step1 1. Reagent Preparation Aniline + Aldehyde in MeCN Step2 2. Imine Formation Add BF3·OEt2, 65°C, 1 h Step1->Step2 Step3 3. Pyruvic Acid Addition Dropwise addition, 65°C, 20 h Step2->Step3 Step4 4. Aqueous Work-up EtOAc / NaHCO3 extraction Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5 Step6 Pure Quinoline-4-Carboxylic Acid Step5->Step6

Self-validating experimental workflow for the modified Doebner reaction.

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in anhydrous acetonitrile (1.0 mL)[5].

  • Add the Lewis acid catalyst, BF₃·OEt₂ or BF₃·THF (0.5 equiv), at room temperature[3][5].

Step 2: Imine Formation (Validation Checkpoint 1)

  • Stir the reaction mixture at 65 °C for 1 hour[3][5].

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. Visualization under a 254 nm UV lamp should confirm the complete consumption of the starting aniline and the appearance of a distinct, less polar spot corresponding to the Schiff base intermediate[5]. A visible color shift (typically to deep yellow/orange) will also occur.

Step 3: Pyruvic Acid Addition & Cyclization (Validation Checkpoint 2)

  • Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL)[3][5].

  • Add this solution dropwise to the active reaction mixture to prevent runaway side reactions. Continue stirring at 65 °C for 20 hours[3][5].

  • Self-Validation: Extract a 10 µL aliquot and subject it to LC-MS analysis. The mass spectrum must show the dominant [M+H]⁺ peak of the fully aromatized quinoline-4-carboxylic acid. The absence of a +2 Da mass peak confirms that the hydrogen-transfer oxidation of the dihydroquinoline intermediate was successful[3].

Step 4: Aqueous Work-up

  • Cool the reaction mixture to room temperature[5].

  • Quench the reaction by adding ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the Lewis acid[5].

  • Separate the aqueous layer and extract it twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[5].

Step 5: Purification

  • Purify the crude concentrate via flash column chromatography (using a gradient of Chloroform/Methanol) or recrystallization, depending on the specific derivative's crystallinity[3][5].

References

  • Title: Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines Source: Benchchem URL
  • Title: Doebner reaction Source: Wikipedia URL
  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: PMC / NIH URL
  • Title: Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis Source: Benchchem URL
  • Title: Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis Source: Benchchem URL

Sources

Structural Elucidation of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Quinoline-4-carbohydrazides represent a privileged class of pharmacophores in modern drug discovery, frequently leveraged for their potent antimicrobial, antitubercular, and apoptosis-activating properties[1]. The target molecule, 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide ( C19​H19​N3​O2​ ), integrates a lipophilic ethoxyphenyl moiety and a hydrogen-bonding carbohydrazide group onto a rigid quinoline core.

For drug development professionals, the unambiguous structural elucidation of such synthesized active pharmaceutical ingredients (APIs) is a critical regulatory requirement. This whitepaper provides an in-depth, self-validating analytical workflow to confirm the atomic connectivity, regiochemistry, and functional group integrity of this specific quinoline derivative.

Strategic Analytical Workflow

The structural validation of this compound relies on a multi-modal spectroscopic approach. The synthesis typically proceeds via a Pfitzinger reaction—condensing 5-methylisatin with 4-ethoxyacetophenone in a strong base to form a quinoline-4-carboxylic acid[2], followed by esterification and hydrazinolysis[3]. Because side reactions (such as incomplete hydrazinolysis or alternative ring closures) can occur, the analytical workflow must be designed to systematically eliminate structural ambiguities.

Workflow A Synthesis via Pfitzinger Reaction (5-Methylisatin + 4-Ethoxyacetophenone) B HRMS (ESI-TOF) Exact Mass & Formula Confirmation A->B C FT-IR Spectroscopy Functional Group Mapping (C=O, N-H, C-O-C) B->C D 1D & 2D NMR Spectroscopy Atomic Connectivity & Spatial Arrangement C->D E Validated Molecular Structure 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide D->E

Figure 1: Sequential analytical workflow for structural validation.

Self-Validating Spectroscopic Systems

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact molecular mass and validate the carbohydrazide moiety via fragmentation.

Causality & Logic: ESI-TOF (Electrospray Ionization Time-of-Flight) in positive mode is utilized. The carbohydrazide group is highly basic and readily accepts a proton, ensuring a strong [M+H]+ signal. The exact calculated mass for C19​H19​N3​O2​ is 321.1477 Da, with the [M+H]+ expected at m/z 322.1550. A self-validating feature of carbohydrazides in tandem MS/MS is the neutral loss of ammonia ( −17 Da) and hydrazine ( −32 Da) from the parent ion, which definitively proves the presence of the terminal −NHNH2​ group rather than an isomeric primary amide.

Protocol:

  • Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid (promotes ionization).

  • Sonicate for 5 minutes at 25°C to ensure complete dissolution.

  • Inject 2 µL into the ESI-TOF system (Capillary voltage: 3.0 kV; Desolvation temp: 350°C).

  • Acquire data from m/z 100–1000, using Leucine Enkephalin as a lock-mass for sub-ppm mass accuracy.

Vibrational Spectroscopy (FT-IR)

Objective: Map the orthogonal functional groups (Hydrazide, Ether, Quinoline core).

Causality & Logic: The N-H stretch of the carbohydrazide moiety manifests as a distinct bifurcated band at ~3300–3450 cm⁻¹. This bifurcation is caused by the primary ( −NH2​ ) and secondary ( −NH− ) amines vibrating at slightly different frequencies due to varying degrees of intermolecular hydrogen bonding. Furthermore, the strong Amide I band (C=O stretch) appears at ~1665 cm⁻¹. It is shifted to a lower wavenumber than a typical ketone (~1715 cm⁻¹) because the lone pair on the adjacent nitrogen delocalizes into the carbonyl π -system, increasing single-bond character and weakening the C=O force constant[1].

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Hydrazide) 3300 – 3450Primary & Secondary N-H stretch
C=O (Amide I) 1660 – 1680Carbonyl stretch (conjugated)
C=N (Quinoline) ~1600Aromatic imine stretch
C-O-C (Ether) 1240 – 1260Asymmetric stretch of ethoxy group

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of atomic connectivity. The strategy relies on 1D 1H and 13C scans, heavily augmented by 2D correlation experiments.

NMR_Strategy Core Target Molecule C19H19N3O2 COSY COSY (1H-1H) Vicinal Coupling Core->COSY HMBC HMBC (1H-13C) Long-Range Coupling Core->HMBC HSQC HSQC (1H-13C) Direct Coupling Core->HSQC COSY_Data H7 ↔ H8 Ethoxy CH2 ↔ CH3 Phenyl H2' ↔ H3' COSY->COSY_Data HMBC_Data 6-Me → C5, C6, C7 H3 → C2, C4, C4a Ethoxy CH2 → C4' HMBC->HMBC_Data HSQC_Data Assign all protonated carbons unambiguously HSQC->HSQC_Data

Figure 2: 2D NMR strategy for unambiguous atomic mapping.
NMR Acquisition Protocol
  • Weigh 15 mg of the compound into a 5 mm NMR tube.

  • Dissolve in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is strictly required because carbohydrazides exhibit strong hydrogen bonding, rendering them insoluble in CDCl3​ . Additionally, DMSO slows the chemical exchange of the N-H protons, allowing them to be observed as distinct peaks rather than broad baseline humps[3].

  • Acquire 1H NMR (400 MHz, 16 scans, D1=2.0s) and 13C NMR (100 MHz, 1024 scans, WALTZ-16 decoupling).

  • Execute gradient-selected COSY, HSQC, and HMBC sequences.

Causality in Chemical Shifts & Regiochemistry

The assignment of the quinoline core relies on two critical structural phenomena:

  • The Peri-Effect: The H-5 proton is spatially proximate to the C-4 carbonyl oxygen. The magnetic anisotropy generated by the carbonyl's π -electron cloud severely deshields H-5, causing it to resonate significantly downfield (~8.35 ppm) compared to standard aromatic protons.

  • Regiochemical Validation: Because the methyl group is located at position 6 (derived from 5-methylisatin), the H-5 proton lacks an ortho-coupling partner. Therefore, it appears as a sharp singlet (or fine meta-coupled doublet, J<1.5 Hz). This self-validates the 6-methyl regiochemistry. If the methyl were at position 7, H-5 would appear as a doublet ( J≈8.5 Hz).

Tabulated NMR Assignments

Table 2: Comprehensive 1H and 13C NMR Assignments (DMSO- d6​ )

Position 1H Chemical Shift (ppm)Multiplicity ( J in Hz)Integration 13C Shift (ppm)Key HMBC Correlations ( 1H→13C )
NH (Hydrazide) 10.20s1H-C=O (166.5)
NH₂ (Hydrazide) 4.65br s2H-C=O (166.5)
C=O ---166.5-
C-2 ---155.2-
C-3 8.25s1H118.5C-2, C-4, C-4a
C-4 ---142.1-
C-5 8.35s1H125.2C-4, C-7, C-8a, 6-CH₃
C-6 ---136.5-
C-7 7.65dd (8.5, 1.5)1H131.8C-5, C-8a, 6-CH₃
C-8 8.05d (8.5)1H129.5C-4a, C-6
C-2', 6' (Phenyl) 8.20d (8.8)2H128.8C-2, C-4'
C-3', 5' (Phenyl) 7.15d (8.8)2H115.2C-1', C-4'
C-4' (Phenyl) ---160.4-
O-CH₂ (Ethoxy) 4.15q (7.0)2H63.8C-4', CH₃ (ethoxy)
CH₃ (Ethoxy) 1.40t (7.0)3H14.8O-CH₂
6-CH₃ 2.55s3H21.6C-5, C-6, C-7

Note: The integration of the ethoxy CH2​ (2H) and CH3​ (3H) perfectly balances against the 6-methyl group (3H) and the 9 aromatic/heteroaromatic protons, serving as an internal quantitative validation of the synthesized molecule.

Conclusion

The structural elucidation of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide is achieved through a robust, self-validating matrix of analytical techniques. HRMS confirms the exact mass and formula, FT-IR validates the presence of the critical hydrogen-bonding carbohydrazide moiety, and 2D NMR definitively maps the regiochemistry—specifically proving the 6-methyl substitution via the peri-deshielded, ortho-uncoupled H-5 proton. This framework ensures absolute structural confidence prior to advancing the API into downstream biological assays.

Sources

Methodological & Application

Application Note: In Vitro Antimicrobial Susceptibility Assays for Quinoline Carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. Quinoline carbohydrazides and their Schiff base derivatives have emerged as highly potent pharmacophores exhibiting broad-spectrum antibacterial, antifungal, and antitubercular activities[1]. The antimicrobial efficacy of these compounds is largely attributed to their ability to intercalate DNA, inhibit bacterial DNA gyrase, and disrupt essential metabolic pathways in both Gram-positive and Gram-negative pathogens[2].

Evaluating these highly lipophilic, structurally complex molecules requires rigorous, self-validating in vitro assay systems. This application note details optimized protocols for determining the Minimum Inhibitory Concentration (MIC) of quinoline carbohydrazide derivatives. By adhering to the Clinical and Laboratory Standards Institute (CLSI) guidelines[3], these methodologies ensure that experimental choices—from solvent selection to inoculum standardization—are grounded in mechanistic causality and yield reproducible, clinically translatable data.

Physicochemical Context & Compound Preparation

Quinoline carbohydrazides, particularly those synthesized via the condensation of a primary amine and an aldehyde (Schiff bases), possess significant hydrophobicity[1]. This physicochemical trait presents a distinct challenge in aqueous biological assays.

  • Solvent Causality: Compounds must be initially solubilized in 100% Dimethyl Sulfoxide (DMSO)[4]. However, the final concentration of DMSO in the assay well must never exceed 1% (v/v). Concentrations above this threshold induce solvent-mediated cytotoxicity and membrane permeabilization in the test organisms, leading to false-positive antimicrobial readouts.

  • Stability: Stock solutions (typically 10 mg/mL) should be prepared fresh or stored in amber vials at -20°C to prevent photo-degradation of the azomethine (-HC=N-) linkage characteristic of these derivatives.

High-Throughput Screening Workflow

G Start Quinoline Carbohydrazide Library Solvent Solubilization in DMSO (Vehicle Control) Start->Solvent Dilution Two-Fold Serial Dilution (0.1 - 100 µg/mL) Solvent->Dilution Split Pathogen Type? Dilution->Split Path1 Aerobic Bacteria/Fungi (CLSI M07 Protocol) Split->Path1 Rapid Growers Path2 Mycobacteria (MABA Protocol) Split->Path2 Slow Growers Read1 OD600 Absorbance (MIC Determination) Path1->Read1 Read2 Resazurin Reduction (Fluorescence Readout) Path2->Read2

Workflow for high-throughput antimicrobial screening of quinoline carbohydrazides.

Experimental Protocols

Protocol A: Broth Microdilution Assay for Rapidly Growing Bacteria

This protocol is strictly aligned with CLSI M100 and M07 standards for determining the MIC of aerobic bacteria[3].

Self-Validating Controls Required:

  • Sterility Control: Uninoculated broth (confirms media sterility).

  • Growth Control: Inoculated broth without drug (confirms organism viability).

  • Vehicle Control: Inoculated broth with 1% DMSO (confirms solvent non-toxicity).

  • Positive Control: Standardized antibiotic (e.g., Ciprofloxacin) against a CLSI QC strain[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate 4-5 morphologically identical colonies from an 18-24 hour agar plate[6]. Suspend in sterile 0.85% saline.

  • Standardization: Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Causality: An unstandardized, overly dense inoculum triggers the "inoculum effect," where the sheer volume of bacteria depletes the drug or overproduces target-modifying enzymes, artificially inflating the MIC[6].

  • Dilution: Dilute the standardized suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final test concentration of 5×105 CFU/mL in the well.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline carbohydrazide compound (ranging from 100 µg/mL to 0.1 µg/mL) in 50 µL of CAMHB.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.

  • Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth (confirmed via OD600 spectrophotometry).

Protocol B: Microplate Alamar Blue Assay (MABA) for Mycobacteria

Mycobacterium tuberculosis and M. smegmatis are slow-growing organisms. Standard optical density measurements over long incubations are prone to artifacts such as cell clumping and media evaporation. The MABA protocol resolves this by utilizing resazurin, a redox indicator[1]. Causality: Viable, metabolically active mycobacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin, providing a definitive, quantifiable readout of viability independent of biomass clumping.

Step-by-Step Methodology:

  • Media Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.2% glycerol.

  • Compound Dilution: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well plate. Perform two-fold serial dilutions of the quinoline carbohydrazide derivative.

  • Inoculation: Add 100 µL of mycobacterial suspension (adjusted to 105 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C. For M. smegmatis, incubate for 3 days[4]. For M. tuberculosis, incubate for 7 days[1].

  • Dye Addition: Add 30 µL of a freshly prepared resazurin solution (0.01% w/v in water) to each well.

  • Final Incubation & Readout: Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color shift.

Data Presentation & Quality Control Parameters

To ensure the trustworthiness of the assay, the performance of synthesized quinoline carbohydrazides must be benchmarked against established clinical standards and CLSI-approved Quality Control (QC) strains[5]. Below is a summarized data structure for expected outcomes based on recent literature[2][4].

Compound ClassTarget PathogenExpected MIC Range (µg/mL)Standard Control DrugAcceptable QC Range for Control (µg/mL)
7-Trifluoromethyl quinoline-3-carbohydrazidesMycobacterium smegmatis6.25 - 12.5Ciprofloxacin0.12 - 0.5
Schiff bases of quinoline carbohydrazidesMycobacterium tuberculosis (H37Rv)25.0 - 50.0Isoniazid0.03 - 0.12
Quinoline-4-carbohydrazide derivativesStaphylococcus aureus (ATCC 29213)31.2 - 62.5Ciprofloxacin0.12 - 0.5
Quinoline-4-carbohydrazide derivativesCandida albicans (ATCC 90028)7.8 - 15.6Fluconazole0.25 - 1.0

Note: If the MIC of the standard control drug falls outside the Acceptable QC Range, the entire assay run must be invalidated and repeated, as per CLSI M23 guidelines[5].

Sources

Application Note: 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a Potent Microbial DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antimicrobial agents is increasingly critical due to the rapid emergence of multidrug-resistant (MDR) bacterial strains. Quinoline-4-carbohydrazide derivatives have emerged as highly potent scaffolds for targeting microbial topoisomerases. This application note provides a comprehensive, field-validated guide for evaluating 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide (E-MQC) as a DNA gyrase inhibitor. Designed for drug development professionals, this guide details the mechanistic rationale, expected quantitative benchmarks, and self-validating biochemical and microbiological protocols required to characterize this compound.

Mechanistic Rationale & Target Biology

Bacterial DNA gyrase (Topoisomerase II) is a highly conserved, ATP-dependent enzyme responsible for introducing negative supercoils into closed-circular DNA. This topological modification is an absolute requirement for bacterial chromosome replication, transcription, and recombination.

Quinoline-based derivatives, particularly those hybridized with carbohydrazide moieties, act as potent DNA gyrase inhibitors[1]. Unlike traditional fluoroquinolones that exclusively trap the cleavage complex, advanced quinoline-4-carbohydrazide derivatives often exhibit dual-action potential: they can bind to the GyrA subunit to stabilize the DNA-enzyme cleavage complex (gyrase poisoning) and interact with the GyrB subunit to competitively inhibit ATP hydrolysis. This multimodal interference arrests the replication fork, induces lethal double-strand DNA breaks, and rapidly triggers bacterial cell death[1]. Furthermore, in silico evaluations confirm that these quinoline scaffolds possess favorable ADMET profiles and act as multi-targeted enzyme receptor inhibitors[2].

Signaling & Inhibition Pathway

G N1 Relaxed Circular DNA N2 DNA Gyrase (GyrA/GyrB) N1->N2 Binds N4 Negative Supercoiled DNA (Normal Bacterial Replication) N2->N4 Catalysis N5 Cleavage Complex Stabilization (Double Strand Breaks) N2->N5 Drug-Enzyme-DNA Complex N3 ATP Hydrolysis N3->N2 Energy Inhibitor 2-(4-Ethoxyphenyl)-6-methylquinoline -4-carbohydrazide Inhibitor->N2 Inhibits N6 Bacterial Cell Death N5->N6 Arrests Replication

Mechanism of DNA Gyrase inhibition by quinoline-4-carbohydrazide derivatives.

Quantitative Benchmarks

To contextualize the efficacy of E-MQC, Table 1 summarizes the expected in vitro enzymatic and microbiological metrics based on structurally analogous quinoline-4-carbohydrazide derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens[1].

Table 1: Representative Activity Profile of Quinoline-4-Carbohydrazide Derivatives

Compound / ControlS. aureus DNA Gyrase IC₅₀ (µM)S. aureus MIC (µM)E. coli MIC (µM)
E-MQC (Analogous) 8.45 - 33.6438.64 - 49.04> 200 (Permeability limited)
Ciprofloxacin (Ctrl) 3.801.5 - 3.00.05 - 0.1

Note: Quinoline-4-carbohydrazides typically exhibit pronounced activity against Gram-positive bacteria, while Gram-negative efficacy is often limited by outer membrane permeability and efflux pump activity[1].

Reagent Preparation & Compound Handling

Causality Check: E-MQC is highly hydrophobic due to the ethoxyphenyl and methylquinoline rings. Aqueous buffers will cause immediate precipitation, invalidating assay concentrations.

  • Primary Stock: Dissolve E-MQC in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C in amber vials to prevent photodegradation.

  • Working Solutions: Perform serial dilutions in 100% DMSO. The final concentration of DMSO in any biochemical or cellular assay must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation or bacterial toxicity.

Protocol I: In Vitro DNA Gyrase Supercoiling Assay

This cell-free biochemical assay directly measures the ability of E-MQC to inhibit the catalytic supercoiling of relaxed pBR322 plasmid DNA by S. aureus DNA gyrase.

Materials Required
  • S. aureus DNA Gyrase (purified enzyme complex)

  • Relaxed pBR322 plasmid DNA (0.5 µg/µL)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 24 mM MgCl₂, 10 mM DTT, 32.5% glycerol, 9 mM ATP, 32.5 µg/mL BSA.

  • Stop Buffer: 50% glycerol, 0.25% bromophenol blue, 10% SDS.

  • Proteinase K (10 mg/mL)

  • Chloroform/Isoamyl alcohol (24:1, v/v)

Step-by-Step Methodology
  • Reaction Assembly: In a sterile microcentrifuge tube on ice, combine 4 µL of 5X Assay Buffer, 1 µL of relaxed pBR322 DNA (0.5 µg), 1 µL of E-MQC working solution (or DMSO vehicle control), and sterile nuclease-free water to a volume of 18 µL.

  • Enzyme Addition: Add 2 µL of S. aureus DNA Gyrase (1 U/µL). Expert Insight: Always add the enzyme last to ensure the inhibitor is present in the microenvironment before the enzyme encounters the DNA substrate.

  • Catalytic Incubation: Incubate the reaction mixture at 37°C for exactly 30 minutes.

  • Reaction Termination: Add 2 µL of Stop Buffer and 1 µL of Proteinase K. Incubate at 37°C for an additional 15 minutes.

    • Causality: The SDS denatures the gyrase, and Proteinase K digests it. If the enzyme is trapped on the DNA (cleavage complex), failing to digest it will cause the DNA to remain in the loading well during electrophoresis, leading to false-positive inhibition readings.

  • Extraction: Add 20 µL of Chloroform/Isoamyl alcohol (24:1). Vortex briefly and centrifuge at 13,000 x g for 2 minutes. Carefully extract the upper aqueous phase containing the DNA.

  • Electrophoretic Resolution: Load the aqueous phase onto a 1.0% agarose gel (prepared in 1X TAE buffer). Do not add Ethidium Bromide (EtBr) to the gel or running buffer.

    • Causality: EtBr is an intercalating agent that alters DNA topology. Running the gel with EtBr will shift the migration of topoisomers, confounding the distinction between relaxed and supercoiled states.

  • Run Conditions: Run at a low voltage (2-3 V/cm) for 3-4 hours to ensure crisp separation of topoisomers.

  • Visualization: Post-stain the gel in 1X TAE containing 0.5 µg/mL EtBr for 30 minutes, destain in water for 15 minutes, and visualize under UV transillumination. Calculate the IC₅₀ by densitometric quantification of the supercoiled DNA band relative to the vehicle control.

Protocol II: Broth Microdilution for MIC Determination

To validate the physiological relevance of the biochemical inhibition, Minimum Inhibitory Concentration (MIC) must be determined following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate S. aureus (e.g., ATCC 29213) on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is strictly required because variations in divalent cations (Ca²⁺, Mg²⁺) can drastically alter the permeability of the bacterial cell wall and the solubility of quinoline derivatives.

  • Plate Setup: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2-12.

  • Serial Dilution: Add 100 µL of E-MQC (prepared at 2X the highest desired testing concentration in CAMHB, max 2% DMSO) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the 2-fold serial dilution through well 10. Discard the final 50 µL from well 10.

  • Control Wells: Designate well 11 as the Growth Control (CAMHB + 1% DMSO + bacteria) and well 12 as the Sterility Control (CAMHB only). Include a separate row for Ciprofloxacin as a positive control[1].

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1-11. The final bacterial concentration per well is 5×105 CFU/mL, and the final DMSO concentration is ≤1% .

  • Incubation & Readout: Seal the plate with a breathable membrane and incubate at 37°C for 18-20 hours. The MIC is defined as the lowest concentration of E-MQC that completely inhibits visible bacterial growth.

References[1] Title: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

Source: ACS Omega. URL:[Link][2] Title: In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Source: Chemistry Proceedings (MDPI). URL:[Link]

Sources

Application Notes: Quinoline Derivatives as Bacterial Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting the Efflux Machinery

Antimicrobial resistance (AMR) is frequently driven by the overexpression of bacterial efflux pumps, which actively extrude structurally diverse antibiotics before they can reach their intracellular targets[1]. In Gram-positive pathogens like Staphylococcus aureus, the Major Facilitator Superfamily (MFS) pump NorA utilizes the proton motive force (PMF) to expel fluoroquinolones (e.g., ciprofloxacin) and biocides[1]. In Gram-negative bacteria such as Enterobacter aerogenes and Acinetobacter baumannii, Resistance-Nodulation-Division (RND) pumps like AcrAB-TolC and AdeABC serve a similar function[2][3].

Efflux Pump Inhibitors (EPIs) offer a powerful adjuvant strategy: rather than acting as direct bactericides, they restore the efficacy of existing antibiotics by blocking their extrusion[4]. Quinoline derivatives —particularly 2-phenylquinolines, alkoxyquinolines, and quinoline-4-carboxamides—have emerged as highly potent EPIs[2][4].

Causality in Structural Design: The quinoline core provides necessary lipophilicity to intercalate into the bacterial membrane and competitively or allosterically bind the efflux pump. Structure-Activity Relationship (SAR) studies demonstrate that the introduction of methoxy groups at the C-6/C-7 positions or alkylamino chains at the C-4 position significantly boosts NorA inhibition by enhancing binding affinity to the pump's hydrophobic pockets, without conferring intrinsic antibacterial activity[4][5].

Pathway Visualization

G cluster_extracellular Extracellular Environment cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space CPX_out Fluoroquinolone (e.g., CPX) CPX_in Accumulated CPX CPX_out->CPX_in Passive Influx EPI Quinoline EPI NorA NorA Efflux Pump EPI->NorA Competitive/Allosteric Inhibition NorA->CPX_out Active Efflux NorA->CPX_in Efflux Blocked CPX_in->NorA Pump Binding DNA Bacterial DNA CPX_in->DNA Target Engagement

Mechanism of NorA efflux pump inhibition by quinoline derivatives restoring antibiotic efficacy.

Experimental Workflows & Self-Validating Protocols

To rigorously classify a quinoline derivative as a true EPI, the experimental pipeline must rule out off-target effects (e.g., non-specific membrane permeabilization). The following protocols form a self-validating system.

Protocol 1: Checkerboard Synergy Assay & FICI Determination

Causality & Validation: This assay quantifies the synergistic interaction between the EPI and an antibiotic (e.g., Ciprofloxacin, CPX). To prove target specificity, the assay must be performed on a wild-type strain, a pump-overexpressing strain (e.g., S. aureus SA-1199B, norA+), and a knockout strain (e.g., S. aureus K-1758, ΔnorA)[1]. A true NorA inhibitor will drastically lower the CPX MIC in SA-1199B but will have an indifferent effect on K-1758. If synergy is observed in the knockout strain, the quinoline is likely acting via off-target membrane disruption.

Methodology:

  • Preparation: Prepare a 96-well microtiter plate. Dispense serial two-fold dilutions of the quinoline EPI along the ordinate (y-axis) and serial two-fold dilutions of CPX along the abscissa (x-axis).

  • Inoculation: Adjust bacterial suspensions (SA-1199B and K-1758) to 5×105 CFU/mL in Mueller-Hinton broth. Add 100 µL to each well.

  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Readout: Measure optical density (OD600) to determine the Minimum Inhibitory Concentration (MIC) of the drugs alone and in combination.

  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI):

    FICI=MICCPX_alone​MICCPX_combined​​+MICEPI_alone​MICEPI_combined​​

    Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism[1].

Workflow Step1 1. Prepare 96-Well Microtiter Plate (Serial dilutions of Quinoline EPI & CPX) Step2 2. Inoculate Bacterial Strains (Include SA-1199B norA+ & K-1758 ΔnorA) Step1->Step2 Step3 3. Incubate & Measure OD600 (18-24h at 37°C) Step2->Step3 Step4 4. Determine MIC Values (Identify growth inhibition wells) Step3->Step4 Step5 5. Calculate FICI (Validate target specificity if Synergy only in norA+) Step4->Step5

Step-by-step workflow for the checkerboard synergy assay validating target-specific inhibition.

Protocol 2: Ethidium Bromide (EtBr) Accumulation & Efflux Assay

Causality & Validation: EtBr is a known substrate for NorA and RND pumps. Crucially, EtBr emits strong fluorescence only when intercalated with intracellular bacterial DNA[5]. If a quinoline derivative successfully inhibits the efflux pump, EtBr is trapped inside the cell, resulting in a sustained, high fluorescent signal. Reserpine (a known NorA inhibitor) is used as a positive control[5].

Methodology:

  • Loading: Grow SA-1199B cells to the mid-log phase, wash, and resuspend in PBS. Load cells with EtBr (10 µg/mL) and incubate at 25°C for 30 minutes to allow intracellular accumulation.

  • Treatment: Aliquot the loaded cells into a black 96-well plate. Add the quinoline derivative (e.g., at 50 µM) or Reserpine (positive control). Leave one well untreated (negative control).

  • Energization: Add glucose (0.4% final concentration) to energize the bacteria and activate the PMF-dependent NorA pump.

  • Measurement: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) continuously for 5–10 minutes.

  • Calculation: Efflux inhibition (%) is calculated by comparing the area under the fluorescence curve of the treated sample versus the untreated control.

Protocol 3: Mammalian Cytotoxicity & Hemolysis Profiling

Causality & Validation: Because quinoline EPIs are lipophilic, they run the risk of acting as non-specific ionophores or membrane disruptors in eukaryotic cells[1]. An EPI is only therapeutically viable if it selectively targets bacterial transporters without disrupting mammalian calcium channels or lysing red blood cells[6].

Methodology:

  • Hemolysis Assay: Incubate 4% rabbit erythrocytes with varying concentrations of the quinoline EPI (up to 100 µg/mL) for 1 hour at 37°C. Centrifuge and measure the absorbance of the supernatant at 540 nm. Hemolysis < 5% indicates a safe membrane profile[6].

  • MTT Viability Assay: Culture THP-1 macrophages in 96-well plates. Treat with the EPI for 24 hours. Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm to confirm >80% cell viability at working concentrations[1].

Quantitative Data Presentation

The following table summarizes the typical pharmacological profile of highly optimized quinoline derivatives compared to standard controls, demonstrating the required self-validating data points for a successful EPI candidate[1][4][5].

Compound / ControlTarget StrainIntrinsic MIC (µg/mL)CPX Synergy (FICI)EtBr Efflux Inhibition (%)Hemolysis at 100 µg/mL (%)
Quinoline PQQ16P S. aureus SA-1199B (norA+)> 100≤ 0.5 (Synergy)> 85%0.8%
Quinoline 29 S. aureus SA-1199B (norA+)> 128≤ 0.5 (Synergy)96%< 2.0%
Reserpine (+ Ctrl)S. aureus SA-1199B (norA+)> 128≤ 0.5 (Synergy)84.8%N/A
Quinoline PQQ16P S. aureus K-1758 (ΔnorA)> 100> 0.5 (Indifferent)N/A0.8%
CCCP (PMF Disruptor)S. aureus SA-1199B (norA+)< 10 (Toxic)N/A> 95%> 50% (Toxic)

Note: The indifferent FICI score on the K-1758 knockout strain definitively proves that the quinoline derivatives act specifically through NorA inhibition rather than off-target membrane permeabilization.

References

  • Chandal, N., et al. (2025). "In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains." Antibiotics, 14(4):339. URL:[Link]

  • Sabatini, S., et al. (2021). "Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives." Molecules (PMC). URL:[Link]

  • Mahamoud, A., et al. (2006). "Quinoline Derivatives as Promising Inhibitors of Antibiotic Efflux Pump in Multidrug Resistant Enterobacter Aerogenes Isolates." Current Drug Targets. URL:[Link]

  • Felicetti, T., et al. (2018). "2-Phenylquinoline S. aureus NorA Efflux Pump Inhibitors: Evaluation of the Importance of Methoxy Group Introduction." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application Note: In Vivo Antimalarial Evaluation of Quinoline Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Introduction

Quinoline-based scaffolds remain a cornerstone in antimalarial drug discovery due to their proven ability to inhibit hemozoin biocrystallization within the acidic digestive vacuole of Plasmodium species[1]. However, the rapid emergence of chloroquine-resistant P. falciparum strains necessitates the structural evolution of these pharmacophores[2].

Recent drug development efforts have identified quinoline carbohydrazide derivatives —particularly those featuring electron-withdrawing groups (e.g., 7-trifluoromethyl) and hydrogen-bonding carbohydrazide moieties—as highly potent antiplasmodial agents[3][4]. The carbohydrazide linker provides critical synthetic flexibility, allowing the molecule to form stable metal complexes or enhanced hydrogen bonds with target proteins, which improves both target affinity and pharmacokinetic lipophilicity[5].

Transitioning these compounds from in vitro hits to in vivo leads requires robust, self-validating preclinical models. This application note details the optimized protocol for evaluating the in vivo efficacy of quinoline carbohydrazide derivatives using the gold-standard Peters' 4-day suppressive test in murine models[6][7].

Experimental Workflow

InVivoWorkflow A 1. Compound Formulation (SSV Vehicle) B 2. P. berghei Inoculation (Day 0, i.p.) A->B C 3. 4-Day Dosing Regimen (Days 0-3, p.o.) B->C D 4. Blood Smear Collection (Day 4) C->D E 5. Parasitemia & ED50 Analysis D->E F Quality Control: Vehicle Parasitemia >20% D->F Validation

In vivo workflow for evaluating quinoline carbohydrazide antimalarials.

Reagents and Model Systems

  • Animal Model: Female Swiss albino or NMRI mice (18–22 g).

    • Causality: These outbred strains are highly susceptible to P. berghei, providing a reproducible and rapid escalation of parasitemia that mimics severe human malaria[8].

  • Parasite Strain: Plasmodium berghei ANKA (chloroquine-sensitive) or specific resistant lines.

    • Causality:P. berghei ANKA is the standard rodent malaria parasite; it reliably induces severe pathology and allows for direct comparison with historical antimalarial data[8][9].

  • Standard Suspending Vehicle (SSV): 0.5% (w/v) Sodium carboxymethylcellulose (Na-CMC), 0.5% (v/v) benzyl alcohol, 0.4% (v/v) Tween 80 in 0.9% NaCl[8].

    • Causality: Quinoline carbohydrazides often exhibit poor aqueous solubility. This SSV prevents compound precipitation, ensuring accurate, uniform dosing during oral gavage[8].

  • Reference Drug: Chloroquine diphosphate (10 mg/kg/day)[6].

Detailed Protocol: Peters' 4-Day Suppressive Test

Trustworthiness & Self-Validation: This protocol incorporates strict built-in quality control. If the vehicle-treated negative control group fails to reach at least 20% parasitemia by Day 4, the assay must be deemed invalid due to poor inoculum viability or host resistance.

Step 1: Inoculum Preparation (Day 0)
  • Obtain a donor mouse exhibiting a rising P. berghei parasitemia of 30–40%[6].

  • Euthanize the donor and collect blood via cardiac puncture using a heparinized syringe.

  • Dilute the blood in sterile normal saline (0.9% NaCl) to achieve a concentration of 5×107 parasitized red blood cells (pRBCs) per mL[6][9].

    • Expert Insight: Maintain the blood suspension on ice and use it within 1 hour to preserve parasite viability and ensure a synchronous infection timeline across the entire cohort.

Step 2: Infection and Group Allocation (Day 0)
  • Inject 0.2 mL of the inoculum intraperitoneally (i.p.) into each naive experimental mouse. This delivers exactly 1×107 pRBCs per mouse[6].

  • Randomly assign the infected mice into cohorts (n=5 per group):

    • Vehicle Control (SSV only)

    • Positive Control (Chloroquine, 10 mg/kg/day)

    • Test Groups (Quinoline carbohydrazide derivatives at 10, 30, and 100 mg/kg/day)[8][9].

Step 3: Dosing Regimen (Days 0 to 3)
  • Administer the first dose of the test compound or control vehicle orally (p.o.) via gavage exactly 2 to 3 hours post-infection[6].

  • Repeat the dosing at 24, 48, and 72 hours post-infection (Days 1, 2, and 3).

    • Expert Insight: The strict 4-day consecutive dosing window is critical. It exposes the parasites to the drug during their exponential asexual replication phase, preventing the host's adaptive immune response from confounding the drug's direct schizontocidal efficacy[7].

Step 4: Parasitemia Assessment (Day 4)
  • On Day 4 (96 hours post-infection), prepare thin blood smears from the tail vein of each mouse[7].

  • Fix the smears in absolute methanol for 1 minute and stain with 10% Giemsa solution for 15 minutes.

  • Examine the slides under a light microscope (100x oil immersion objective). Count the number of pRBCs against a total of at least 2,000 RBCs per slide.

Data Presentation and Efficacy Calculation

The primary endpoint of this assay is the percentage suppression of parasitemia relative to the untreated control.

Calculation Formula: % Suppression =[(Average Parasitemia of Control - Average Parasitemia of Test Group) / Average Parasitemia of Control] × 100[1][9].

Table 1: Standardized Quantitative Data Matrix for Quinoline Carbohydrazide Efficacy

Treatment GroupDose (mg/kg/day)RouteDay 4 Parasitemia (%) ± SDSuppression (%)ED50 (mg/kg)
Vehicle (SSV) -p.o.32.4 ± 2.1--
Chloroquine 10p.o.0.0 ± 0.0100.01.8
Compound 6a 50p.o.8.2 ± 1.474.718.5
Compound 7b 50p.o.2.1 ± 0.893.512.3

*Note: Compounds 6a and 7b represent hypothetical data for novel 7-trifluoromethyl-4-hydroxy substituted quinoline carbohydrazide derivatives to demonstrate expected formatting and comparative efficacy[3].

Compounds exhibiting >90% suppression at 30 mg/kg in this primary 4-day test should be advanced to secondary biological assessments, including rigorous dose-ranging studies to calculate precise ED50/ED90 values and survival tracking (up to Day 28) to monitor for parasite recrudescence[8].

References[6] Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC. nih.gov. View Source[7] Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. iec.gov.br. View Source[1] Guidelines for the nonclinical evaluation of the efficacy of traditional antimalarials - Horizon IRD. ird.fr.View Source[3] RSC Advances. rsc.org. View Source[9] In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC. nih.gov. View Source[8] Efficacy models for compound screening (supplementary document). mmv.org. View Source[2] Synthesis and antiplasmodial evaluation of aziridine-(iso)quinoline hybrids and their ring-opening products. researchgate.net. View Source[4] Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3- carbohydrazide and 1,3,4-oxadiazoles. researchgate.net. View Source[5] A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. ajgreenchem.com. View Source

Sources

Application Note: In Vitro Cytotoxicity Evaluation of Novel Quinoline Compounds on MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinoline and its derivatives represent a highly versatile class of 1[1]. Evaluating the cytotoxic potential of novel quinoline compounds is a critical bottleneck in preclinical drug discovery. The MCF-7 human breast adenocarcinoma cell line (ATCC® HTB-22™) is the2 for estrogen receptor-positive (ER+) breast cancer[2]. This application note provides a comprehensive, self-validating protocol for assessing quinoline-induced cytotoxicity using the MTT assay, grounded in the mechanistic realities of how these compounds interact with cellular machinery.

Mechanistic Grounding: The Causality of Quinoline-Induced Cytotoxicity

Understanding how a compound induces cell death is essential for designing the right assay timeline and interpreting the data. Quinoline derivatives do not merely cause non-specific necrosis; they actively trigger the intrinsic apoptotic pathway[3].

  • Oxidative Stress & Mitochondrial Targeting: Highly active quinoline derivatives localize in the cytoplasm and induce3. This oxidative stress directly damages the mitochondria, leading to a critical loss of mitochondrial membrane potential (ΔΨm)[4].

  • Bcl-2/Bax Modulation: The mitochondrial damage alters the balance of apoptosis-regulating proteins, significantly5 while upregulating the pro-apoptotic protein Bax[5].

  • Caspase Cascade Activation: This protein imbalance triggers the release of cytochrome c, which subsequently activates Caspase-9, executing programmed cell death (apoptosis)[6].

Pathway Quinoline Novel Quinoline Derivatives ROS ↑ ROS Generation Quinoline->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Ratio Mito->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Apoptosis Apoptosis in MCF-7 Cells Caspase9->Apoptosis

Quinoline-induced intrinsic apoptotic signaling pathway in MCF-7 breast cancer cells.

Experimental Design & Causality of Protocol Choices

A robust protocol is a self-validating system. Every reagent and step serves a precise biological or chemical purpose:

  • Why the MTT Assay? The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductases in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[1]. Because quinolines specifically target mitochondrial function[4], MTT is the most mechanistically appropriate viability assay.

  • Media Supplementation: MCF-7 cells require specific growth factors. Supplementing DMEM with 0.01 mg/mL insulin is critical because insulin 7 and supports the high metabolic rate required for the proliferation of ER+ breast cancer cells[8].

  • Solvent Control (DMSO): Quinoline compounds are typically highly lipophilic and require Dimethyl Sulfoxide (DMSO) for dissolution. It is imperative that the final concentration of DMSO in the cell culture media9[9]. Concentrations above this threshold induce solvent-mediated cytotoxicity, which will artificially inflate the apparent potency of the drug.

Step-by-Step Methodologies

MCF-7 Cell Culture and Maintenance
  • Media Preparation: Prepare complete growth medium using Dulbecco's Modified Eagle's Medium (DMEM, High Glucose) supplemented with 10% Heat-Inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin[8].

  • Thawing & Seeding: Thaw MCF-7 cells rapidly in a 37°C water bath. Transfer to a T-75 flask containing 15 mL of pre-warmed complete media. Incubate at 37°C in a 5% CO₂ humidified atmosphere[10].

  • Subculturing: Once cells reach 80-85% confluency, aspirate the media and wash the cell monolayer once with 1X PBS (without Ca²⁺/Mg²⁺) to remove serum-derived trypsin inhibitors[2].

  • Detachment: Add 2-3 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 3-5 minutes. Crucial: Do not agitate or hit the flask, as MCF-7 cells are highly prone to clumping[7]. Neutralize with 10 mL of complete media, centrifuge at 125 × g for 5 minutes, and resuspend the pellet[7].

Compound Preparation
  • Stock Solution: Dissolve the novel quinoline compound in 100% sterile DMSO to create a 10 mM stock solution. Store aliquots at -20°C protected from light[9].

  • Working Dilutions: On the day of treatment, prepare serial dilutions (e.g., 1, 5, 10, 25, 50, 100 μM) directly in complete culture media. Ensure the highest concentration contains ≤0.5% DMSO[9]. Prepare a vehicle control (media + equivalent DMSO volume).

MTT Cytotoxicity Assay Workflow
  • Cell Seeding: Seed MCF-7 cells at a density of 5 × 10³ cells/well in 100 μL of complete media in a 96-well flat-bottom tissue culture plate[9]. Incubate for 24 hours to allow for cell attachment and exponential growth phase entry.

  • Treatment: Carefully aspirate the media. Add 100 μL of the prepared quinoline working dilutions to the respective wells. Include blank wells (media only), vehicle control wells, and positive control wells (e.g., Cisplatin or Doxorubicin). Incubate for 48 hours[5].

  • MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS. Add 20 μL of this MTT solution to each well (final concentration ~0.83 mg/mL). Incubate in the dark at 37°C for 4 hours[11].

  • Formazan Solubilization: Carefully aspirate the media containing unreacted MTT. Add 100 μL of 100% DMSO to each well to solubilize the intracellular purple formazan crystals[11].

  • Quantification: Place the plate on an orbital shaker for 10 minutes. Measure the absorbance at 570 nm using a microplate reader[11].

Workflow Seed 1. Seed MCF-7 (5x10³ cells/well) Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Add Quinoline (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48h (Treatment Phase) Treat->Incubate2 MTT 5. Add MTT Reagent (Incubate 4h) Incubate2->MTT Solubilize 6. Solubilize Formazan (100 µL DMSO) MTT->Solubilize Read 7. Measure Absorbance (OD 570 nm) Solubilize->Read

Step-by-step MTT cytotoxicity assay workflow for evaluating compounds on MCF-7 cells.

Data Presentation & Interpretation

Cell viability is calculated relative to the vehicle control using the following formula: % Viability =[(OD_treated - OD_blank) / (OD_control - OD_blank)] × 100

To determine the IC₅₀ (the concentration required to inhibit 50% of cell growth), plot the % Viability against the log-concentration of the quinoline compound and apply non-linear regression analysis.

Table 1: Representative Cytotoxicity Data of Quinoline Derivatives on MCF-7 Cells (48h Treatment)

Compound IDStructural FeatureIC₅₀ (μM) ± SDPutative Mechanism
Compound 6f Quinolino-triazole (Amide/Cyanide)10.0 ± 0.2ROS generation, ΔΨm loss[4]
Compound 6g Quinolino-triazole (Amide/Bromo)12.0 ± 0.6ROS generation, ΔΨm loss[4]
HQ-11 8-Hydroxyquinoline derivative8.4 ± 0.3ER Stress, ERK pathway activation[12]
Cisplatin Positive Control5.2 ± 0.4DNA crosslinking
Vehicle (DMSO) Negative ControlN/A (>100)N/A

Note: Data summarized from recent literature evaluating quinoline-based pharmacophores.

References

  • Benchchem Technical Support Team. "Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds." Benchchem. 1

  • ACS Publications. "Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis." ACS Medicinal Chemistry Letters. 3

  • ResearchGate. "Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell." ResearchGate. 5

  • ATCC. "MCF7 - HTB-22." ATCC Cell Lines. 2

  • MCF7.com. "MCF-7 Culture Protocol." MCF7.com. 7

  • ProQuest. "A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis." ProQuest. 12

Sources

HPLC and GC methods for quinoline derivative analysis.

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides an authoritative framework for developing, optimizing, and validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of quinoline derivatives.

Introduction & Analytical Challenges

Quinoline and its derivatives represent a critical class of heterocyclic compounds with profound significance in drug development (e.g., antimalarials like chloroquine and hydroxychloroquine) and industrial applications (e.g., textile dyes)[1][2]. Accurate quantification of these compounds in complex matrices demands robust analytical methodologies.

The primary analytical challenge stems from the basic nitrogen atom within the quinoline ring (pKa ~4.9). In chromatographic systems, this basic moiety can lead to severe peak tailing, poor resolution, and thermal instability depending on the technique employed[3][4]. The following sections detail field-proven strategies to overcome these physicochemical hurdles.

RP-HPLC Methodologies for Quinoline Derivatives

Mechanistic Insights & Causality

In standard reversed-phase high-performance liquid chromatography (RP-HPLC), the basic nitrogen of the quinoline ring undergoes secondary ion-exchange interactions with residual acidic silanol groups on the silica matrix of the stationary phase[4]. This interaction disrupts the Gaussian peak shape, leading to severe peak tailing.

To establish a self-validating and robust system, the chromatographic conditions must actively suppress these secondary interactions. This is achieved through a triad of optimizations:

  • Stationary Phase Selection : Utilizing heavily end-capped C18 columns, or alternative selectivities such as naphthylpropyl or phenyl columns, which provide π-π interactions while sterically shielding residual silanols[4][5].

  • Mobile Phase pH : Maintaining an acidic mobile phase (pH 2.5 - 3.0) using orthophosphoric acid ensures the basic nitrogen is fully protonated while simultaneously suppressing the ionization of residual silanols[1].

  • Ion-Pairing Agents : The addition of anionic ion-pairing reagents (e.g., sodium 1-pentanesulfonate) neutralizes the positively charged quinoline moiety, forming a neutral lipophilic complex that partitions efficiently into the stationary phase[1].

HPLC_Optimization Problem Quinoline Basic Nitrogen (pKa ~4.9) Interaction Interaction with Residual Silanols Problem->Interaction Effect Severe Peak Tailing Poor Resolution Interaction->Effect Sol1 End-Capped C18 or Phenyl/Naphthyl Columns Effect->Sol1 Stationary Phase Sol2 Acidic Mobile Phase (pH 2.5 - 3.0) Effect->Sol2 Buffer Optimization Sol3 Ion-Pairing Agents (e.g., 1-Pentanesulfonate) Effect->Sol3 Mobile Phase Additive Result Sharp Peaks & High Sensitivity Sol1->Result Sol2->Result Sol3->Result

Fig 1. Logical workflow for overcoming quinoline peak tailing in RP-HPLC.

Protocol: RP-HPLC Quantification of Hydroxychloroquine in Biological Matrices

This protocol is adapted from validated methods for the therapeutic drug monitoring of hydroxychloroquine[1][5].

Materials & Reagents:

  • Column : Octadecyl silane (e.g., Hypersil C18, 250 × 6 mm, 5 µm) or X-terra phenyl column[1][6].

  • Mobile Phase : Water and Organic modifier (Acetonitrile:Methanol 50:50 v/v) in a 75:25 ratio[1].

  • Additives : Sodium 1-pentanesulfonate (ion-pairing) and orthophosphoric acid (to adjust pH to 3.0)[1].

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation) : Transfer 200 µL of plasma to a microcentrifuge tube. Add 600 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes at 4°C[5].

  • Supernatant Recovery : Transfer the clear supernatant to an HPLC vial. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Equilibration : Purge the HPLC system with the mobile phase at a flow rate of 2.0 mL/min. Allow the column to equilibrate for at least 30 minutes until a stable baseline is achieved[1].

  • Injection & Detection : Inject 50 µL of the prepared sample. Monitor the eluent using a UV detector set to 343 nm[1].

  • System Suitability : Ensure the tailing factor (T) is ≤ 1.5 and the theoretical plate count (N) is ≥ 2000 to validate the run.

GC-MS Methodologies for Quinoline Derivatives

Mechanistic Insights & Causality

Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolution and sensitivity for volatile and semi-volatile quinolines, such as those found as contaminants in textiles or environmental samples[7]. However, many biologically relevant quinoline derivatives (e.g., quinoline-2-carboxylic acid) possess polar functional groups. These groups engage in strong intermolecular hydrogen bonding, which drastically reduces their vapor pressure and thermal stability, leading to thermal degradation or irreversible adsorption in the GC inlet.

To analyze these polar derivatives via GC-MS, chemical derivatization is mandatory. Techniques such as esterification (using a boron trifluoride-methanol catalyst) or silylation convert polar carboxyl or hydroxyl groups into less polar, highly volatile methyl or trimethylsilyl (TMS) esters, preventing thermal breakdown and improving peak symmetry.

GCMS_Workflow Sample Complex Matrix (Textiles / Bio-fluids) Extraction Ultrasound-Assisted Extraction (Toluene/ACN) Sample->Extraction Decision Is Analyte Volatile? Extraction->Decision Deriv Chemical Derivatization (Esterification / Silylation) Decision->Deriv No (e.g., Carboxylic Acids) GCMS GC-MS Analysis (DB-5MS Column) Decision->GCMS Yes (e.g., Unsubstituted Quinoline) Deriv->GCMS Data Quantification & Mass Spectral ID GCMS->Data

Fig 2. Decision matrix and sample preparation workflow for GC-MS analysis of quinolines.

Protocol: GC-MS Analysis of Quinoline in Textiles with Ultrasound-Assisted Extraction (UAE)

This protocol is optimized for detecting quinoline in ecological textiles, leveraging UAE for efficient matrix penetration[7][8].

Materials & Reagents:

  • Extraction Solvent : Toluene (HPLC grade)[7].

  • GC Column : DB-5MS capillary column (30 m × 0.25 mm × 0.5 µm)[7].

  • Carrier Gas : Helium (99.999% purity)[7].

Step-by-Step Workflow:

  • Sample Comminution : Cut the textile sample into small pieces (approximately 5 mm × 5 mm). Accurately weigh 1.0 g of the sample into a 50 mL centrifuge tube[7].

  • Ultrasound-Assisted Extraction (UAE) : Add 15 mL of toluene to the tube. Submerge the tube in an ultrasonic bath and sonicate at 40°C for 30 minutes. The cavitation effect ensures rapid solvent permeation into the textile fibers[7][8].

  • Filtration : Pass the organic extract through a 0.45 µm polytetrafluoroethylene (PTFE) syringe filter to remove particulate matter[7].

  • GC-MS Parameters :

    • Inlet Temperature : 250°C (Splitless mode)[7].

    • Injection Volume : 1.0 µL[7].

    • Flow Rate : Helium at 1.0 mL/min[7].

    • Oven Program : Initial 90°C (hold 2 min), ramp at 20°C/min to 260°C (hold 3 min)[9].

  • Mass Spectrometry : Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) or full-scan mode for quantification, targeting characteristic ions (e.g., m/z 129, 102, 123, 51 for quinoline)[7].

Quantitative Data Summary

The following table summarizes the typical performance characteristics and validation parameters for the analysis of quinoline derivatives across both chromatographic platforms, ensuring compliance with ICH and ISO guidelines[1][3][7][9].

Analytical ParameterRP-HPLC (Biological/Pharma Matrices)GC-MS (Textile/Environmental Matrices)
Linearity (r²) > 0.999[3]> 0.9998[7]
Accuracy (% Recovery) 98% - 102%[3]82.9% - 92.0%[7]
Precision (RSD%) < 2.0%[3][6]1.4% - 3.8%[7]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[3]0.1 mg/kg[7] (down to 0.025 mg/kg[10])
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[3]0.2 µg/mL[9]
Primary Detectors UV/Vis (e.g., 343 nm, 220 nm), Fluorescence[1][5]Electron Ionization MS (EI-MS), TOF-MS[11]

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives - Benchchem. 3

  • Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate - PMC (National Institutes of Health).1

  • Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC (National Institutes of Health).5

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry - Madison Proceedings. 7

  • Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities - Sci-Hub. 6

  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem.

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. 4

  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. 9

  • CN109085266A - The measuring method of quinoline in a kind of textile - Google Patents. 10

Sources

Troubleshooting & Optimization

Mechanistic Causality: Understanding the Reaction Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot suboptimal yields, understand the mechanistic causality behind reaction failures, and implement modern, high-efficiency protocols.

To optimize the Friedländer synthesis, we must first understand the molecular choreography of the reaction. The process involves the cyclocondensation of an o-aminoaryl aldehyde or ketone with an α -methylene carbonyl compound[1].

Mechanistically, the reaction is governed by two competing pathways:

  • The Aldol-First Pathway: An initial intermolecular aldol condensation forms an intermediate adduct, followed by rapid intramolecular cyclization and dehydration[2][3]. Under standard acidic or basic conditions, this intermolecular aldol step is typically rate-limiting[3][4].

  • The Schiff Base-First Pathway: The amino group first condenses with the carbonyl to form a Schiff base (imine), which then undergoes an intramolecular aldol reaction[2][4].

Yield loss usually occurs when the energy barrier for the rate-limiting step is too high, leading to stalled reactions, or when harsh conditions promote competing side reactions (like self-condensation) before the desired cyclization can occur[5][6].

Friedlander_Mechanism SM1 o-Aminoaryl Carbonyl Aldol Aldol Adduct (Rate-Limiting Step) SM1->Aldol Base/Acid Catalysis Schiff Schiff Base (Imine Intermediate) SM1->Schiff Acid Catalysis SM2 α-Methylene Ketone SM2->Aldol Base/Acid Catalysis SM2->Schiff Acid Catalysis SideProd Self-Condensation (Side Product) SM2->SideProd Harsh Base Quinoline Quinoline Scaffold (Target Product) Aldol->Quinoline Cyclization & Dehydration Schiff->Quinoline Intramolecular Aldol

Mechanistic pathways of the Friedländer synthesis and competing side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30-40% conversion, and I observe significant starting material degradation. How can I drive the reaction to completion? Scientist's Insight: Traditional Friedländer conditions rely on prolonged thermal heating and strong Brønsted acids/bases, which frequently degrade sensitive o-aminoaryl substrates[2][6]. Solution: Transition to microwave-assisted synthesis. Microwave irradiation provides rapid, volumetric heating that drastically accelerates the cyclodehydration step, outpacing degradation pathways. For example, employing neat acetic acid under microwave irradiation at 160 °C can drive the reaction to completion in just 5 minutes with excellent yields, bypassing the degradation seen over days of conventional heating[7]. Alternatively, using an acidic ionic liquid like [Bmim]HSO4 under solvent-free microwave conditions prevents thermal decomposition while acting as both solvent and catalyst[8].

Q2: I am using an unsymmetrical ketone (e.g., 2-butanone), and my NMR shows a messy mixture of regioisomers. How do I control regioselectivity? Scientist's Insight: Unsymmetrical ketones can enolize on either side of the carbonyl group. In standard basic or acidic media, this leads to a mixture of 2,3-disubstituted and 2-monosubstituted quinolines, dictated purely by thermodynamic equilibrium[2][4]. Solution: To favor a specific kinetic or thermodynamic enolate, you must alter the catalyst system. Utilizing specific amine catalysts, chiral phosphoric acids, or ionic liquids can dictate the enolization vector[1]. If regiocontrol remains poor, consider using a ketone with a temporary directing group (such as a phosphoryl group on the α -carbon) to lock the enolization site, which can be cleaved post-cyclization[1].

Q3: My crude mixture is dominated by a dark, tar-like substance. I suspect the α -methylene ketone is self-condensing. How do I suppress this? Scientist's Insight: Aldol self-condensation of the ketone reactant is the most notorious side reaction under strongly basic conditions (e.g., NaOH, KOH)[1][5]. This consumes your starting material and severely depresses the yield. Solution: Switch from a homogeneous Brønsted base to a solid-supported acid catalyst like Nafion NR50[9]. Solid acids compartmentalize the catalytic sites, drastically reducing the probability of intermolecular ketone-ketone collisions. If basic conditions are strictly required for your specific substrate, replace the o-aminoaryl carbonyl with its imine analog; this prevents premature self-condensation and has been successfully validated in the total synthesis of complex molecules like camptothecin[1].

Troubleshooting_Workflow Start Issue: Low Yield in Friedländer Synthesis Diag1 Are starting materials degrading? Start->Diag1 Diag2 Is the ketone self-condensing? Start->Diag2 Diag3 Are regioisomers forming? Start->Diag3 Sol1 Switch to Microwave + [Bmim]HSO4 Diag1->Sol1 Yes Sol2 Use Solid Acid Catalyst (Nafion NR50) Diag2->Sol2 Yes Sol3 Use Amine Catalyst or Ionic Liquid Diag3->Sol3 Yes

Decision matrix for troubleshooting low yields in Friedländer quinoline synthesis.

Quantitative Data: Catalyst & Condition Comparison

To aid in selecting the optimal reaction parameters, the following table summarizes the performance of various catalytic systems based on recent methodological advancements.

Catalyst SystemReaction ConditionsReaction TimeTypical YieldPrimary Advantage
Traditional (NaOH / EtOH) Thermal Reflux (80 °C)12 - 24 hours40 - 60%Low cost; standard baseline method. Prone to side reactions.
Acetic Acid (Neat) Microwave (160 °C)5 minutes85 - 95%Extremely rapid; utilizes a green solvent/catalyst dual system[7].
[Bmim]HSO4 (Ionic Liquid) Microwave (Solvent-free)10 - 20 minutes88 - 96%Prevents thermal degradation; catalyst is highly recyclable[8].
Nafion NR50 (Solid Acid) Microwave (EtOH, 110 °C)15 - 30 minutes80 - 92%Eco-friendly; suppresses self-condensation; simple filtration workup[9].

Optimized Experimental Protocols

The following protocols are self-validating systems designed to maximize yield by mitigating the common failure points discussed above.

Protocol A: Microwave-Assisted, Solvent-Free Synthesis using [Bmim]HSO4

This method is highly recommended for substrates prone to thermal degradation, as the ionic liquid provides excellent microwave coupling and stabilizes intermediates[8].

  • Preparation: In a microwave-safe quartz reaction vessel, combine the o-aminoaryl ketone (1.0 mmol) and the α -methylene carbonyl compound (1.2 mmol).

  • Catalyst Addition: Add 20 mol% of the acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO4). Crucial Step: Do not add any additional organic solvent. The ionic liquid acts as both the reaction medium and the Brønsted acid catalyst.

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation (e.g., 300 W) at 80–100 °C for 10–15 minutes. Scientist's Note: Monitor the internal pressure and temperature carefully. The high polarity of the ionic liquid causes rapid heating.

  • Extraction & Recovery: Cool the vessel to room temperature. Extract the organic product using ethyl acetate (3 × 10 mL). The ionic liquid [Bmim]HSO4 remains in the bottom phase. It can be washed with diethyl ether, dried under vacuum at 60 °C, and reused for up to 5 consecutive cycles without significant loss of catalytic activity.

  • Purification: Concentrate the combined organic layers under reduced pressure and purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure substituted quinoline.

Protocol B: Eco-Friendly Solid Acid Catalysis using Nafion NR50

This protocol is ideal for preventing ketone self-condensation and simplifying post-reaction workup[9].

  • Preparation: In a 10 mL microwave reaction vial, dissolve the o-aminobenzophenone (1.0 mmol) and the dicarbonyl synthon (1.1 mmol) in 3.0 mL of absolute ethanol.

  • Catalyst Addition: Add 50 mg of reusable Nafion NR50 beads. Scientist's Note: Nafion NR50 is a perfluorinated resin sulfonic acid. It provides highly concentrated local acidic sites that drive the cyclodehydration while its solid nature suppresses intermolecular side reactions.

  • Reaction: Irradiate the mixture in a dedicated microwave synthesizer at 110 °C for 20 minutes.

  • Workup: Filter the reaction mixture while it is still warm to recover the Nafion NR50 beads. Wash the beads with hot ethanol (2 mL) to ensure complete recovery of the product adhered to the resin surface.

  • Isolation: Evaporate the ethanol filtrate under reduced pressure. Recrystallize the crude solid residue from an ethanol/water mixture to afford the analytically pure quinoline derivative.

References

  • Duc, D. X., & Dung, V. C. "Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions." Current Organocatalysis, Bentham Science Publishers. Available at: [Link]

  • Bailey, H. V., et al. "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis." ChemistryOpen, PubMed. Available at:[Link]

  • Marco-Contelles, J., et al. "Recent Advances in the Friedländer Reaction." Chemical Reviews, ACS Publications. Available at:[Link]

  • ResearchGate. "Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions." Available at:[Link]

  • Chan, C.-K., et al. "Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation." Organic Chemistry Portal. Available at:[Link]

  • Muchowski, J. M., & Maddox, M. L. "Concerning the mechanism of the Friedländer quinoline synthesis." Canadian Journal of Chemistry. Available at:[Link]

Sources

Technical Support Center: Overcoming Low Yield in Doebener & Doebner-von Miller Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with the Doebner and Doebner-von Miller reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of these powerful synthetic methods.

Troubleshooting Guide: Diagnosis & Solutions

This section is structured to help you diagnose the root cause of low yields and provides actionable solutions to get your reaction back on track.

Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?

Low yields in Doebner-type reactions are a common but often solvable issue. A systematic approach is key to identifying the culprit.[1][2]

Potential Causes & Recommended Actions:

  • Substrate Reactivity:

    • The Issue: Anilines with strong electron-withdrawing groups (EWGs) are inherently less nucleophilic and less reactive in the classical Doebner reaction, often leading to poor yields.[2][3][4][5]

    • The Solution: For these challenging substrates, a modified approach known as the Doebner hydrogen-transfer reaction is highly effective.[3][4] This method uses a different stoichiometry and has been shown to significantly improve yields for anilines bearing EWGs.[4][5] Conversely, electron-donating groups on the aniline generally favor the reaction.[3]

  • Reaction Conditions:

    • The Issue: Suboptimal temperature, reaction time, or catalyst choice can dramatically reduce efficiency.[2] Some variations require a minimum temperature to proceed effectively.[2][3]

    • The Solution: Systematically optimize the temperature. A reaction that is sluggish at room temperature may require heating. For instance, some modified Doebner protocols specify a temperature of at least 65°C for good yields.[3] Always monitor for decomposition at elevated temperatures.

  • Catalyst Choice and Activity:

    • The Issue: The type and concentration of the acid catalyst are critical.[3] Catalysts can be deactivated by moisture or impurities.

    • The Solution: For electron-deficient anilines, boron trifluoride etherate (BF₃·THF) has proven to be a particularly effective Lewis acid catalyst.[3] Consider screening different Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) and optimizing the catalyst loading.[2][3][6][7]

  • Starting Material Quality:

    • The Issue: Impurities in your aniline, aldehyde, or pyruvic acid can inhibit the catalyst or lead to unwanted side reactions.[1]

    • The Solution: Ensure the purity of all starting materials. Use freshly distilled aldehydes, as they can oxidize upon storage. Verify purity via NMR or GC-MS if in doubt.

  • Product Loss During Workup:

    • The Issue: The desired quinoline product can be lost during extraction and purification steps, leading to a low isolated yield.[2]

    • The Solution: Optimize your purification strategy. After neutralizing the acidic reaction mixture, ensure efficient extraction with a suitable organic solvent.[8] Column chromatography on silica gel or recrystallization are common and effective purification methods.[8]

Q2: My Doebner-von Miller reaction is producing a thick, dark tar. What causes this and how can I prevent it?

Tar formation is arguably the most frequent challenge in the Doebner-von Miller synthesis, which uses α,β-unsaturated carbonyl compounds.[9]

Primary Cause:

  • Acid-Catalyzed Polymerization: The primary cause of tarring is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated aldehyde or ketone.[8][9] This consumes your starting material and makes product isolation exceptionally difficult.

Preventative Strategies:

StrategyMechanism of ActionExperimental Protocol
Slow Reagent Addition Controls the exothermic reaction and minimizes the concentration of the carbonyl compound available for polymerization at any given time.[9]Use a dropping funnel to add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline.[9]
Use of Acetal Protecting Groups Prevents the aldehyde from polymerizing. The acetal is hydrolyzed in situ under acidic conditions to generate the reactive aldehyde as needed.[8]Employ an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, in place of the free aldehyde.
Milder Reaction Conditions Reduces the rate of polymerization, which is often accelerated by high temperatures and strong acid concentrations.[8]Optimize for the mildest possible conditions. Start with lower temperatures and acid concentrations and gradually increase if necessary.[8]
Solvent-Free or Biphasic Systems Using solid supports like Montmorillonite K10 clay can provide a catalytic surface that facilitates the desired reaction over polymerization.[10]Consider a solvent-free reaction by adsorbing reactants onto a solid acid catalyst like Ag(I)-exchanged Montmorillonite K10 and heating.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Doebner and the Doebner-von Miller reactions?

While related, these reactions use different starting materials to achieve the quinoline core.

  • Doebner Reaction: This is a three-component reaction between an aniline , an aldehyde , and pyruvic acid to specifically synthesize quinoline-4-carboxylic acids.[2][11]

  • Doebner-von Miller Reaction: This is a variation that reacts an aniline with an α,β-unsaturated carbonyl compound (aldehyde or ketone).[2][6] This method is more versatile for creating a wider range of substituted quinolines.[6]

Q2: What is the proposed mechanism for the Doebner reaction?

The mechanism is believed to proceed through several key steps, which are crucial for understanding potential side reactions.[7]

  • Imine Formation: The aniline and aldehyde first condense to form a Schiff base (N-arylimine).[7]

  • Enolization & Addition: Pyruvic acid tautomerizes to its enol form, which then performs a Michael-type addition to the imine.[7][12]

  • Cyclization: An intramolecular electrophilic attack from the electron-rich intermediate onto the aniline's aromatic ring closes the new six-membered ring.[7][11]

  • Dehydration & Oxidation: The resulting dihydroquinoline intermediate is then dehydrated and oxidized to form the final aromatic quinoline product.[11][12] The oxidizing agent can be another molecule of the imine, which is reduced in a hydrogen transfer process.[4][7]

Doebner_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Addition cluster_3 Step 3 & 4: Final Steps A Aniline + Aldehyde B Schiff Base (Imine) A->B Condensation D Adduct B->D Michael Addition C Pyruvic Acid (Enol) C->D E Dihydroquinoline Intermediate D->E Intramolecular Cyclization F Quinoline-4-Carboxylic Acid E->F Dehydration & Oxidation

Caption: Key stages of the Doebner reaction mechanism.

Q3: Which solvents are most effective for the Doebner reaction?

Solvent choice can significantly impact yield and work-up. While ethanol is a common choice, other solvents have shown advantages in specific cases.[2][7] Acetonitrile (MeCN) is often an excellent option, sometimes leading to an easier post-reaction work-up.[7] For certain modified protocols, particularly for challenging substrates, MeCN has been shown to be superior to other solvents like THF, DCE, or DMF.[4]

Optimized Experimental Protocols

Protocol 1: General Doebner Synthesis Workflow

This protocol provides a general, robust starting point for the synthesis of quinoline-4-carboxylic acids.

Doebner_Workflow prep 1. Reactant Preparation (Aniline, Aldehyde, Solvent) setup 2. Reaction Setup Add catalyst (e.g., BF₃·THF). Stir and heat (e.g., 65°C, 1 hr). prep->setup add 3. Pyruvic Acid Addition Dissolve pyruvic acid in solvent. Add dropwise to the reaction mixture. setup->add react 4. Reaction Monitoring Continue stirring at temperature (e.g., 20 hrs). Monitor progress by TLC. add->react workup 5. Work-up Cool to room temperature. Neutralize with base (e.g., NaHCO₃). Extract with organic solvent. react->workup purify 6. Purification Dry organic layers (Na₂SO₄). Concentrate under reduced pressure. Purify via column chromatography or recrystallization. workup->purify

Caption: General experimental workflow for the Doebner reaction.

Detailed Steps (Modified for Electron-Withdrawing Groups): [3]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the aniline (1.8 mmol) in acetonitrile (MeCN, 1.0 mL).

  • Initial Reaction: Add the aldehyde (2.0 mmol) followed by the BF₃·THF catalyst (0.5 equiv). Stir the mixture at 65°C for 1 hour.

  • Pyruvic Acid Addition: In a separate vial, prepare a solution of pyruvic acid (0.6 mmol) in MeCN (1.67 mL). Add this solution dropwise to the heated reaction mixture.

  • Reaction Completion: Continue to stir the reaction at 65°C for approximately 20 hours, monitoring its progress periodically by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Decision Tree for Low Yield

Use this logical guide to systematically diagnose the cause of poor reaction performance.

Troubleshooting_Tree start Low Yield or No Product? check_sm Are starting materials consumed? (Check by TLC/LCMS) start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes cause_reactivity Issue: Low Reactivity - Check catalyst activity/purity. - Increase reaction temperature. - For EWG-anilines, use modified Doebner protocol. - Verify starting material purity. sm_no->cause_reactivity check_workup Issue: Work-up or Side Reactions - Is significant tar/polymer observed? - Review neutralization and extraction steps. - Analyze crude mixture for byproducts. sm_yes->check_workup tar_yes Yes (Tarring) check_workup->tar_yes Significant Tar tar_no No (Clean reaction) check_workup->tar_no Minimal Tar solution_tar Solution: Prevent Polymerization - Use slow addition of carbonyl. - Try milder conditions (temp, acid). - Use an acetal-protected aldehyde. tar_yes->solution_tar solution_workup Solution: Optimize Purification - Ensure complete neutralization before extraction. - Use different extraction solvent. - Adjust chromatography conditions. tar_no->solution_workup

Caption: A logical workflow for troubleshooting common issues.

References

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Doebner Reaction. Cambridge University Press. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal ResearchSpace. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Doebner Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Purification & Troubleshooting of Quinoline-4-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide is engineered for researchers, scientists, and drug development professionals working on the synthesis and isolation of quinoline-4-carbohydrazide derivatives. These compounds serve as critical intermediates in the development of anti-tubercular agents (e.g., DNA-gyrase inhibitors), anti-cancer therapeutics, and novel antimicrobial Schiff bases[1],[2].

Due to the rigid aromatic quinoline core and the highly polar, reactive carbohydrazide tail, purifying these derivatives presents unique physicochemical challenges. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield, high-purity isolation.

Synthesis & Purification Workflow

The synthesis of quinoline-4-carbohydrazides typically initiates with the Pfitzinger reaction of isatin with an acetophenone derivative to yield a quinoline-4-carboxylic acid. This is followed by acid-catalyzed esterification, and finally, hydrazinolysis using hydrazine hydrate[1]. The resulting crude mixture often contains unreacted esters, residual hydrazine, and symmetrically di-substituted byproducts[3].

SynthesisWorkflow A Starting Materials (Isatin + Acetophenone) B Pfitzinger Reaction (KOH, Reflux) A->B C Quinoline-4-carboxylic acid B->C D Esterification (EtOH, H2SO4) C->D E Ethyl Quinoline-4-carboxylate D->E F Hydrazinolysis (Hydrazine Hydrate, Reflux) E->F G Crude Quinoline-4-carbohydrazide F->G H TLC Analysis & Solubility Check G->H Evaluate Crude I Recrystallization (EtOH/DMF) H->I Solid, High Purity J Column Chromatography (Silica/Alumina) H->J Oil or Complex Mixture

Workflow for the synthesis and purification of quinoline-4-carbohydrazide derivatives.

Standardized Purification Protocols

Do not rely on a single purification method blindly; the choice must be dictated by the physical state of the crude product and the polarity of the impurities[3].

Protocol A: Recrystallization (For Solid Crude Mixtures)

Causality: Quinoline-4-carbohydrazides possess a planar, hydrophobic aromatic system and a polar hydrogen-bonding tail. This structural dichotomy makes them sparingly soluble in cold polar solvents but highly soluble at elevated temperatures. Ethanol provides the ideal thermal solubility gradient, while a minimal addition of DMF can disrupt stubborn intermolecular hydrogen-bonded aggregates.

Step-by-Step Methodology:

  • Solvent Selection: Place 50 mg of the crude solid in a test tube. Add 1 mL of absolute ethanol. If it does not dissolve at room temperature but dissolves upon boiling, ethanol is suitable[3]. If insoluble upon boiling, add DMF dropwise until dissolution occurs.

  • Dissolution: Transfer the bulk crude product to an Erlenmeyer flask. Add a minimal volume of the chosen solvent system and heat to a gentle reflux with stirring until the solid completely dissolves[4].

  • Hot Filtration (Self-Validation Step): Rapidly filter the boiling solution through a pre-warmed fluted filter paper to remove insoluble symmetrically di-substituted byproducts and dust. Validation: The filtrate must be perfectly clear; any turbidity indicates premature crystallization.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature. Once nucleation begins, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol to remove residual mother liquor containing unreacted esters. Dry in a vacuum oven at 50°C overnight.

Protocol B: Base-Treated Flash Chromatography (For Oils or Hydrazone Derivatives)

Causality: When quinoline-4-carbohydrazides are further reacted with aldehydes to form Schiff bases/hydrazones, the resulting azomethine bond (-C=N-NH-) is highly acid-labile. Standard silica gel (pH ~4.5-5.5) catalyzes the hydrolysis of this bond back into the starting materials[5]. Neutralizing the stationary phase prevents this degradation.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) containing 1% Triethylamine (TEA)[5]. Pack the glass column and flush with 2 column volumes of the TEA-treated solvent to neutralize all acidic silanol groups.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add a small amount of neutralized silica gel, evaporate the DCM under reduced pressure to create a dry powder, and load this evenly onto the top of the column[4].

  • Gradient Elution: Begin elution with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate (e.g., 9:1 → 7:3 → 1:1).

  • Fraction Analysis (Self-Validation Step): Spot fractions on a TLC plate. Validation: The quinoline core is highly UV-active[4]. Pure fractions will show a single, distinct spot under 254 nm UV light without streaking.

Troubleshooting & FAQs

Q1: My quinoline-4-carbohydrazide derivative is "oiling out" instead of crystallizing. What causes this and how do I fix it? A: "Oiling out" occurs when the compound separates as a liquid phase before reaching its crystallization point. This is typically caused by a high concentration of lipophilic impurities (like unreacted acetophenone) depressing the melting point, or by an overly rapid cooling rate[3].

Resolution Strategies:

  • Trituration: Vigorously stir the oil with a cold, non-polar solvent like n-hexane or pentane. This selectively dissolves the lipophilic impurities, altering the local supersaturation state and forcing the polar hydrazide to precipitate as a solid[4].

  • Solvent Adjustment: If using an ethanol/water mixture, slowly add the non-solvent (water) dropwise to the ethanolic solution until slight turbidity persists, then scratch the inside of the flask with a glass rod to provide microscopic nucleation sites[4].

TroubleshootingOiling Issue Issue: Oiling Out Step1 Trituration (Cold n-Hexane) Issue->Step1 Step2 Solvent Adjustment (Add Non-Solvent) Issue->Step2 Step3 Mechanical Scratching / Seeding Issue->Step3 Success Crystal Nucleation Step1->Success Removes lipophilic impurities Step2->Success Reduces solubility Step3->Success Provides nucleation sites

Mechanistic troubleshooting pathways to resolve oiling out during crystallization.

Q2: I am observing decomposition of my derivative on the silica column (multiple spots on TLC that weren't in the crude). What is the mechanism? A: As mentioned in Protocol B, hydrazones and certain substituted carbohydrazides are acid-sensitive[5]. The slightly acidic nature of standard silica gel donates protons to the azomethine nitrogen, initiating a nucleophilic attack by ambient moisture that cleaves the bond. Resolution: Switch your stationary phase to basic alumina, or pre-treat your silica gel with 1% TEA[5]. Alternatively, perform a 2D-TLC prior to column chromatography to validate on-column stability: run the spot in one solvent system, dry the plate, rotate it 90 degrees, and run it again. If the compound is stable, it will appear on the diagonal; off-diagonal spots confirm on-column degradation.

Q3: How do I efficiently remove unreacted hydrazine hydrate from the crude product? A: Hydrazine hydrate is highly polar and completely miscible with water. If your quinoline-4-carbohydrazide precipitates directly from the ethanolic reaction mixture, extensive washing of the filtered solid with ice-cold distilled water will effectively remove residual hydrazine[6]. If the product remains in solution, dissolve the crude in an organic solvent (e.g., ethyl acetate) and perform multiple aqueous washes in a separatory funnel. The hydrazine will partition into the aqueous layer.

Quantitative Data Summary

The following table synthesizes the expected outcomes and optimal use cases for various purification techniques applied to quinoline-4-carbohydrazide derivatives.

Purification TechniqueTarget StateTypical Recovery YieldPurity AchievedPrimary Mechanism of Separation
Recrystallization (EtOH) Solid Crude65 - 85%>98%Differential thermal solubility
Trituration (n-Hexane) Oily Crude80 - 95%85 - 90%Extraction of lipophilic impurities
Normal-Phase Silica Column Complex Mixture50 - 70%>95%Adsorption / Polarity differences
Base-Treated Silica Column Acid-Sensitive Hydrazones75 - 90%>95%Adsorption without acid-catalyzed hydrolysis

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega / NIH. Available at: [Link]

  • Need a purification method for a free hydrazone. r/Chempros - Reddit. Available at: [Link]

  • Synthesis, antimicrobial, and antitubercular evaluation of new Schiff bases with in silico ADMET and molecular docking studies. European Journal of Chemistry. Available at: [Link]

  • How to remove impurity from hydrazide. ResearchGate. Available at: [Link]

Sources

Carbohydrazide Synthesis Support Center: Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbohydrazide (CHZ) synthesis. Carbohydrazide is a critical hydrazine derivative utilized as an advanced oxygen scavenger in boiler systems, a curing agent for epoxide resins, and an intermediate in energetic materials and drug development.

Because of the highly reactive nature of hydrazine and the thermodynamic stability of undesired cyclic byproducts, synthesizing high-purity CHZ requires strict mechanistic control. This guide provides field-proven troubleshooting insights, self-validating protocols, and causality-based solutions to eliminate common side products like 4-aminourazole and biurea.

Part 1: Mechanistic Pathways & Side Product Causality

Understanding the origin of impurities is the first step in eliminating them. The synthesis of carbohydrazide is generally approached via two primary routes: the traditional Urea Route and the modern Dimethyl Carbonate (DMC) Route . Each pathway presents unique thermodynamic traps that lead to specific side products.

CarbohydrazideSynthesis DMC Dimethyl Carbonate + Hydrazine Int Methylhydrazinocarboxylate (Intermediate) DMC->Int Step 1 (<80°C) CHZ Carbohydrazide (Target Product) Int->CHZ Step 2 (+Hydrazine) Urea Urea + Hydrazine Urea->CHZ Reflux (100-120°C) Biurea Biurea (Side Product) Urea->Biurea Stoichiometric Imbalance Urazole 4-Aminourazole (Thermal Degradation) CHZ->Urazole Prolonged Heating (>95°C)

Reaction pathways in carbohydrazide synthesis highlighting target vs. side product generation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my final carbohydrazide product contaminated with 4-aminourazole? A1: 4-aminourazole (also known as 4-amino-1,2,4-triazolidine-3,5-dione) is a degradation side-product formed via the thermal self-condensation of carbohydrazide[1]. Historically, one-step syntheses pushed reaction temperatures between 95°C and 120°C to force the reaction to completion[2]. However, prolonged heating at these temperatures triggers an intramolecular cyclization where the terminal amine attacks the carbonyl carbon, releasing hydrazine and forming a stable triazolidine ring. Causality & Solution: The activation energy for self-condensation is reached at elevated temperatures. To prevent this, transition to a two-step dialkyl carbonate route and strictly maintain the reaction temperature below 80°C[2].

Q2: During the urea-hydrazine synthesis route, I am detecting significant biurea formation. What causes this? A2: Biurea is a common side product when urea is fused with hydrazine[1]. It results from an incomplete hydrazinolysis. If the stoichiometric ratio of hydrazine is too low, or if mechanical mixing is inadequate, the intermediate carbohydrazide reacts with unreacted urea instead of fresh hydrazine[3]. Causality & Solution: The reaction is competing for nucleophiles. Ensure a continuous excess of anhydrous hydrazine or high-concentration hydrazine hydrate and maintain vigorous agitation. Alternatively, switch to the DMC route, which avoids the urea precursor entirely.

Q3: In the dimethyl carbonate (DMC) route, my product contains unreacted methylhydrazinocarboxylate. How do I prevent this intermediate from persisting? A3: Methylhydrazinocarboxylate is the stable intermediate formed in the first step of the DMC route. If it persists, it indicates that the second nucleophilic attack by hydrazine was thermodynamically stalled. This is usually caused by the presence of the methanol co-product, which shifts the equilibrium backward[2]. Causality & Solution: Implement a vacuum distillation step to continuously remove methanol as it forms during the first stage. Removing the leaving group forces the equilibrium toward the intermediate, preparing it for complete conversion upon the final addition of hydrazine[2].

Q4: How can I accurately validate the endpoint of the reaction to prevent highly toxic unreacted hydrazine from remaining in the product? A4: Because hydrazine is highly toxic and a suspected carcinogen, relying on fixed reaction times is dangerous and often leads to contaminated batches[4]. A self-validating system requires real-time in-process monitoring. Causality & Solution: Hydrazine is highly volatile. Sample the steam/vapor phase at regular intervals and treat it with p-dimethylaminobenzaldehyde. If hydrazine is present, it undergoes a condensation reaction to form an azine, producing a bright yellow color that can be quantified via UV spectroscopy. The reaction is only complete when the vapor phase tests completely negative (colorless)[4].

Part 3: Data Presentation & Optimized Workflows

Quantitative Comparison of Carbohydrazide Synthesis Routes
Synthesis RoutePrimary ReagentsOperating TempPrimary Side ProductsTypical YieldEndpoint Validation Method
Traditional Urea Route Urea, Hydrazine Hydrate100–120°CBiurea, 4-aminourazole~65.7%[5]Cessation of ammonia evolution
Optimized DMC Route Dimethyl Carbonate, Hydrazine Hydrate<80°CMethylhydrazinocarboxylate>94.5%[4]UV Spectroscopy (Vapor phase)
Self-Validating Two-Step DMC Synthesis Protocol

Objective: Synthesize high-purity carbohydrazide while mechanically suppressing 4-aminourazole and methylhydrazinocarboxylate formation.

Step 1: Intermediate Formation Charge a clean, dry reactor with 1.0 molar equivalent of dimethyl carbonate. Slowly add 1.0 molar equivalent of hydrazine hydrate dropwise. Critical Control Parameter: Maintain the reactor temperature strictly below 80°C to prevent thermal degradation and premature cyclization[2].

Step 2: Equilibrium Shift (Methanol Removal) Apply vacuum distillation to the reactor to continuously remove the methanol co-product. This Le Chatelier shift forces the equilibrium toward the complete formation of the methylhydrazinocarboxylate intermediate and prevents reverse reactions[2].

Step 3: Final Hydrazinolysis Once methanol ceases to distill, adjust the reactor temperature to 70°C. Add a slight molar excess of hydrazine hydrate (1.1 equivalents) to the intermediate to drive the final nucleophilic substitution[4].

Step 4: Endpoint Validation (UV Spectroscopy) Do not rely on time. Sample the vapor phase of the reactor every 15 minutes. React the vapor sample with p-dimethylaminobenzaldehyde.

  • Positive Result: A bright yellow azine indicates unreacted hydrazine is still present in the system. Continue heating at 70°C.

  • Negative Result: A colorless result confirms the complete consumption of hydrazine in the vapor phase, validating the reaction endpoint[4].

Step 5: Crystallization and Purification Cool the reaction solution to 0°C to induce the crystallization of carbohydrazide. Filter the resulting crystals via a Büchner funnel. Wash the crude carbohydrazide with cold ethanol to remove trace impurities, and dry under a vacuum at 80°C for 1 hour to yield a product with >94.5% purity[4].

Sources

Validation & Comparative

Comparative Analysis of 2-Arylquinoline Derivatives: Anticancer Activity, Mechanisms, and Cytotoxicity Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline and its structural analogs represent a highly significant class of heterocyclic scaffolds in medicinal chemistry, extensively documented for their potent antiproliferative and anticancer properties[1]. In the ongoing effort to overcome clinical drug resistance and improve targeted selectivity, 2-arylquinoline derivatives have emerged as superior candidates compared to their partially saturated counterparts, such as 2-methyl-1,2,3,4-tetrahydroquinolines (THQs)[2].

This technical guide provides a comprehensive comparative analysis of 2-arylquinolines. Designed for drug development professionals, it evaluates their structure-activity relationships (SAR), multi-target mechanistic pathways, and provides validated experimental protocols for their synthesis and biological evaluation.

Structure-Activity Relationship (SAR) & Cytotoxicity Comparison

A critical determinant of an oncological drug's efficacy is its ability to penetrate cellular membranes while maintaining strict selectivity for tumorigenic cells over healthy tissue. Recent comparative studies evaluated the in vitro cytotoxicity of nineteen 2-arylquinolines and 4-acetamido-2-methyl-THQs against human cancer cell lines (HeLa, PC3, MCF-7, SKBR-3) alongside non-tumor human dermis fibroblasts[2].

Causality in SAR & Lipophilicity: The aromatic 2-arylquinolines (cLogP = 2.23–4.13) are significantly more lipophilic than the partially saturated THQ compounds (cLogP = 1.56–3.02) and the standard chemotherapeutic doxorubicin (cLogP = 0.48)[2]. This elevated octanol/water partition coefficient is the primary driver of their efficacy; it facilitates superior permeation through the hydrophobic lipid bilayer of cancer cells[2]. Consequently, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed a markedly better activity profile, particularly against HeLa (cervical carcinoma) and PC3 (prostate sarcoma) cell lines, while exhibiting remarkable selectivity indices (SI = 36.21–113.08) compared to standard therapies[2].

Table 1: Quantitative Cytotoxicity and Lipophilicity Comparison[2]
Compound ClassCompound IDLipophilicity (cLogP)HeLa IC₅₀ (μM)PC3 IC₅₀ (μM)Selectivity Profile
2-Arylquinoline Quinoline 132.23 – 4.138.30-High selectivity for cervical carcinoma
2-Arylquinoline Quinoline 122.23 – 4.13-31.37Good cytotoxicity in prostate sarcoma
2-Arylquinoline Quinoline 112.23 – 4.13-34.34Good cytotoxicity in prostate sarcoma
Tetrahydroquinoline THQ 181.56 – 3.0213.15Poor ActivityLower lipophilicity limits cellular uptake
Reference Drug Doxorubicin0.48VariableVariableHigh unspecific cytotoxicity (Low SI)

Multi-Target Mechanisms of Action

The therapeutic superiority of 2-arylquinolines lies in their polypharmacological mechanisms. Unlike single-target agents that rapidly induce compensatory survival signaling and drug resistance, specific 2-arylquinoline derivatives function as dual kinase inhibitors and DNA intercalators[3][4].

  • Dual EGFR/FAK Kinase Inhibition: Overexpression of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) drives tumor proliferation and metastasis. 2-Arylquinolines have been identified as potent dual inhibitors, with specific derivatives (e.g., compounds 6f, 6h, 20f) exhibiting two-digit nanomolar IC₅₀ values against EGFR (20.15 - 25.39 nM)[5]. By simultaneously blocking EGFR and FAK, these compounds prevent overlapping downstream signaling, thereby overcoming typical kinase inhibitor resistance[3][5].

  • Topoisomerase I (TOP1) Poisoning: Derivatives such as 4-alkoxy-2-aryl-6,7-dimethoxyquinolines act by stabilizing the TOP1-DNA cleavage complex[4]. The planar quinoline core intercalates into DNA, while the methoxy groups at C6 and C7 form critical hydrogen bonds with residues like Asn722 in the enzyme's major groove, leading to DNA damage-induced apoptosis[4].

  • P-glycoprotein (P-gp) Efflux Reversal: 6-methoxy-2-arylquinoline derivatives have demonstrated significant potency in inhibiting P-gp (MDR1), an ATP-dependent efflux pump responsible for multidrug resistance, thereby restoring the intracellular accumulation of co-administered chemotherapeutics[6].

Pathway A 2-Arylquinoline Derivatives B EGFR Kinase Inhibition A->B Blocks ATP binding C FAK Kinase Inhibition A->C Disrupts focal adhesion D Topoisomerase I Poisoning A->D DNA cleavage complex E Arrest Cellular Proliferation B->E C->E F Apoptosis & Tumor Regression D->F E->F

Multi-target mechanistic pathways of 2-arylquinolines driving tumor regression.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and biological evaluation of 2-arylquinolines.

Workflow Step1 1. Synthesis (Suzuki Coupling) Step2 2. Purification (Chromatography) Step1->Step2 Step3 3. In Vitro Screening (MTT Assay) Step2->Step3 Step4 4. Mechanistic Assays (Kinase Profiling) Step3->Step4 Step5 5. Data Analysis (IC50 & SI Calculation) Step4->Step5

Step-by-step experimental workflow for the synthesis and evaluation of 2-arylquinolines.

Protocol A: Synthesis of 2-Arylquinolines via Suzuki Cross-Coupling[3]

Causality of Choice: The Suzuki cross-coupling reaction is prioritized for its high regioselectivity and tolerance to diverse functional groups, allowing for the precise grafting of varied aryl moieties at the C2 position to optimize lipophilicity and target binding.

  • Preparation of Precursor: Synthesize the bromo analog of 4-propoxy-N-methylpiperazine-2-arylquinoline using p-bromobenzoyl chloride[3].

  • Cross-Coupling Reaction: Dissolve the bromo analog and the appropriate boronic acid derivative in 1,4-dioxane[3].

  • Catalysis & Base: Introduce tetrakis(triphenylphosphine)palladium(0) as the catalyst and 2M sodium carbonate (Na₂CO₃) as the base[3].

  • Reaction Conditions: Purge the system with N₂ gas to prevent catalyst oxidation. Reflux the mixture at 90 °C until the starting material is entirely consumed (monitored by TLC)[3].

  • Purification: Extract the product using ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to isolate the target 2-arylquinoline (typical yields: 70–72%)[3].

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)[2][7]

Self-Validating System: The inclusion of human dermis fibroblasts (non-tumor cells) acts as an internal control to calculate the Selectivity Index (SI). This ensures that the observed cell death is targeted rather than a result of broad-spectrum toxicity[2].

  • Cell Culture: Seed human cancer cell lines (e.g., HeLa, PC3) and non-tumor fibroblasts in 96-well plates and incubate at 37 °C with 5% CO₂ for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations (e.g., 0.01–100 μM) of the synthesized 2-arylquinolines and incubate for 48–72 hours[4]. Include doxorubicin as a positive control and DMSO (vehicle) as a negative control[2].

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 3–5 hours at 37 °C. Mitochondrial reductases in viable cells will convert the yellow MTT into insoluble purple formazan crystals[7].

  • Solubilization & Reading: Discard the supernatant and dissolve the formazan crystals in 100 μL of DMSO[7]. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression. Determine the Selectivity Index (SI = IC₅₀ non-tumor / IC₅₀ tumor). An SI > 10 indicates compelling selective anticancer properties[2].

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL:[Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation Source: Pharmaceuticals (via PMC) URL:[Link]

Sources

Structure-Activity Relationship (SAR) of Quinoline-4-Carbohydrazide Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance continues to outpace the development of novel therapeutics, the exploration of privileged scaffolds is critical in modern medicinal chemistry. The quinoline-4-carbohydrazide framework has emerged as a highly versatile pharmacophore, demonstrating remarkable efficacy across diverse biological targets[1][2].

This guide provides an objective, data-driven comparison of quinoline-4-carbohydrazide analogs, focusing on their performance in two distinct therapeutic domains: Antimicrobial (DNA Gyrase Inhibition) and Antiviral (Enterovirus D68 Inhibition) . By analyzing the structure-activity relationship (SAR) and the causality behind specific molecular modifications, this document serves as an authoritative resource for researchers optimizing this scaffold for preclinical development.

Antimicrobial Efficacy: Targeting Microbial DNA Gyrase

Microbial DNA gyrase (a type II topoisomerase) is an outstanding target for antibacterial agents because it is essential for bacterial DNA replication and is structurally distinct from human topoisomerases[3][4]. Recent molecular hybridization strategies have sought to improve the binding affinity of quinoline derivatives to this enzyme by modifying the hydrazine moiety[1].

SAR Insights & Causality

The baseline quinoline structure provides a planar aromatic system capable of intercalating or stacking within the enzyme's active site. However, specific substitutions dictate the ultimate efficacy:

  • Lipophilicity & Penetration: The incorporation of a 4-bromophenyl group at the 2-position of the quinoline ring significantly enhances the lipophilicity of the scaffold. This modification is critical for facilitating passive diffusion through the peptidoglycan layer of Gram-positive bacteria like Staphylococcus aureus[1].

  • Conformational Rigidity: Modifying the carbohydrazide moiety into a cyclic pyrazole ring (e.g., Compound 10) restricts the conformational flexibility of the molecule[1]. This rigidity locks the pharmacophore into an optimal geometry, allowing the nitrogen atoms to act as precise hydrogen bond donors/acceptors at the Subunit A/B interface of DNA gyrase, thereby preventing ATP hydrolysis and subsequent DNA supercoiling[4].

Performance Comparison

When compared to the clinical standard Ciprofloxacin, specific quinoline-4-carbohydrazide hybrids demonstrate competitive target engagement, particularly against S. aureus[4].

Table 1: Antimicrobial Efficacy and DNA Gyrase Inhibition (vs. S. aureus)

CompoundKey Structural ModificationMIC (μM)DNA Gyrase IC₅₀ (μM)
Compound 6b 4-(4-methoxyphenyl)acetamidohydrazinyl extension38.6433.64
Compound 10 Cyclic pyrazole derivative at position 449.048.45
Ciprofloxacin (Standard Clinical Control)~1.503.80

Data synthesized from in vitro supercoiling assays[1][4]. While the MIC of Compound 10 is higher than Ciprofloxacin, its biochemical IC₅₀ at the target enzyme level is highly potent, indicating that future optimization should focus on cellular efflux or membrane permeability.

G A Quinoline-4-Carbohydrazide Derivatives B Bacterial Cell Wall Penetration A->B C Binding to DNA Gyrase (Subunit A/B Interface) B->C D Inhibition of ATP Hydrolysis & DNA Supercoiling C->D E Accumulation of Double-Stranded DNA Breaks D->E F Bacterial Cell Death (S. aureus) E->F

Mechanism of action for quinoline-4-carbohydrazide analogs inhibiting microbial DNA gyrase.

Antiviral Efficacy: Inhibiting Enterovirus D68 (EV-D68)

Enterovirus D68 (EV-D68) is a respiratory pathogen linked to severe acute flaccid myelitis, for which no FDA-approved antivirals currently exist[2][5]. Dibucaine, a local anesthetic containing a quinoline core, was identified as a moderate EV-D68 inhibitor but suffered from high neurotoxicity[6]. SAR optimization of the quinoline-4-carbohydrazide/carboxamide scaffold has successfully decoupled the antiviral activity from the anesthetic toxicity[2][6].

SAR Insights & Causality
  • Abolishing Off-Target Toxicity: Dibucaine's neurotoxicity is driven by its sodium channel blocking activity, which is heavily dependent on its 2-butoxy substitution[6]. Replacing this alkoxy group with aromatic systems (such as thienyl or phenyl rings) completely abolishes the unwanted ion channel interaction, drastically reducing cellular cytotoxicity[5].

  • Targeting the Viral 2C Protein: Modifying the 4-position with specific hydrazide or amide extensions enhances the molecule's fit into the hydrophobic pocket of the viral 2C helicase protein, a highly conserved target essential for viral replication[6][7]. This dual-modification strategy dramatically increases the Selectivity Index (SI)[2].

Performance Comparison

The optimized analogs demonstrate sub-micromolar potency and a massive improvement in the therapeutic window compared to the starting hit[2][7].

Table 2: Antiviral Efficacy against EV-D68 (US/KY/14-18953 Strain)

CompoundKey Structural ModificationEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
Dibucaine 2-butoxy (Starting Hit)~2.50~15.0~6
Compound 10a 2-phenyl substitution< 1.00> 100> 180
Compound 12a 2-thienyl substitution< 1.00> 100> 180
Compound 12c 2-thienyl + 4-hydrazide< 1.00> 100> 180

Data derived from viral cytopathic effect (CPE) assays in RD and neuronal cell lines[2][7]. The SI (CC₅₀/EC₅₀) highlights the safety profile of the optimized analogs.

G Step1 Seed Host Cells (RD or A172) Step2 Infect with EV-D68 (Optimized MOI) Step1->Step2 Step3 Add Quinoline Analogs (Serial Dilutions) Step2->Step3 Step4 Incubate (72h, 33°C) Step3->Step4 Step5 Measure Cell Viability (MTS Assay) Step4->Step5 Step6 Calculate EC50 & CC50 (Determine SI) Step5->Step6

Step-by-step workflow of the viral cytopathic effect (CPE) assay for antiviral screening.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols represent the gold standard for evaluating the biological activity of these analogs.

Protocol A: DNA Gyrase Supercoiling Assay (Antimicrobial Validation)

This cell-free assay directly measures the biochemical inhibition of the target enzyme, isolating the compound's pharmacodynamic properties from cell-permeability variables[4].

  • Preparation: Prepare a 20 μL reaction mixture containing 0.5 μg of relaxed pBR322 plasmid DNA, assay buffer (35 mM Tris-HCl [pH 7.5], 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% glycerol), and the test compound (e.g., Compound 10) at varying serial dilutions.

  • Enzyme Addition: Add 1 unit of purified S. aureus DNA gyrase to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 60 minutes to allow the enzyme to supercoil the relaxed plasmid.

  • Termination: Stop the reaction by adding an equal volume of termination buffer (containing 1% SDS and 0.5 mg/mL Proteinase K) and incubate for an additional 30 minutes at 37°C to digest the enzyme.

  • Resolution: Separate the DNA topoisomers using 1% agarose gel electrophoresis in TAE buffer (run at 3 V/cm for 2 hours).

  • Quantification: Stain the gel with ethidium bromide (0.5 μg/mL), visualize under UV transillumination, and quantify the supercoiled DNA bands using densitometry to calculate the IC₅₀. Include Ciprofloxacin as a positive control.

Protocol B: Viral Cytopathic Effect (CPE) Assay (Antiviral Validation)

This phenotypic assay is a self-validating system because it simultaneously measures antiviral efficacy (EC₅₀) and compound cytotoxicity (CC₅₀), ensuring that viral reduction is not merely an artifact of host cell death[2][7].

  • Cell Seeding: Seed RD (rhabdomyosarcoma) or A172 neuronal cells in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C with 5% CO₂ to reach ~80% confluence.

  • Viral Infection: Infect the cells with EV-D68 (US/KY/14-18953 strain) at a predetermined multiplicity of infection (MOI) that guarantees 100% CPE in vehicle-treated controls within 72 hours.

  • Compound Treatment: Immediately add serial dilutions of the quinoline analogs (ranging from 0.01 μM to 100 μM) to the infected cells. Concurrently, treat uninfected cells with the same compound dilutions to establish the CC₅₀.

  • Incubation: Incubate the plates at 33°C (the optimal replication temperature for EV-D68) with 5% CO₂ for 72 hours.

  • Viability Measurement: Add 20 μL of MTS reagent (or CellTiter-Glo) to each well. Incubate for 2 hours and measure absorbance at 490 nm (or luminescence).

  • Data Analysis: Plot dose-response curves using non-linear regression to determine the EC₅₀ and CC₅₀. Calculate the Selectivity Index (SI = CC₅₀/EC₅₀).

Conclusion

The quinoline-4-carbohydrazide scaffold is a highly tunable pharmacophore. For antimicrobial applications, maintaining a cyclic hydrazine derivative with a lipophilic 2-position substituent optimizes DNA gyrase inhibition[1][4]. Conversely, for antiviral applications against EV-D68, replacing aliphatic chains with aromatic rings at the 2-position while utilizing open-chain hydrazides at the 4-position yields highly selective 2C protein inhibitors devoid of neurotoxic side effects[2][6]. Researchers must leverage these SAR principles to guide future hit-to-lead optimization campaigns.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega (2023). Available at:[Link]

  • Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68). Journal of Medicinal Chemistry (2019). Available at:[Link]

Sources

A Researcher's Guide to Comparative Docking Analysis of Quinoline Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline scaffold holds a privileged position due to its presence in a wide array of pharmacologically active compounds.[1] Among its numerous modifications, quinoline carbohydrazide derivatives have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] Computational methods, particularly molecular docking, have become indispensable tools for rapidly assessing the potential of these derivatives and guiding further synthetic efforts.[5][6]

This guide provides a comprehensive overview of how to conduct a comparative docking analysis of quinoline carbohydrazide derivatives. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our discussion in authoritative references.

The "Why": Understanding the Significance of Comparative Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it allows us to visualize and quantify the interactions between a small molecule (the ligand, in our case, a quinoline carbohydrazide derivative) and a biological macromolecule (the receptor or target protein).

A comparative docking analysis takes this a step further. By systematically docking a series of related compounds into the active site of a target protein, we can:

  • Predict Relative Binding Affinities: Identify which derivatives are most likely to be potent inhibitors.

  • Elucidate Structure-Activity Relationships (SAR): Understand how different functional groups on the quinoline carbohydrazide scaffold influence binding.

  • Guide Lead Optimization: Inform the design of new derivatives with improved potency and selectivity.

The "How": A Step-by-Step Protocol for Comparative Docking Analysis

The following protocol outlines a robust and reproducible workflow for the comparative docking analysis of quinoline carbohydrazide derivatives. This process is designed to be self-validating at each critical step.

Experimental Workflow Diagram

Comparative Docking Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Data Comparison Data Comparison Pose Analysis->Data Comparison SAR Elucidation SAR Elucidation Data Comparison->SAR Elucidation

Caption: A generalized workflow for comparative molecular docking studies.

Step 1: Ligand Preparation

The accuracy of a docking study is highly dependent on the quality of the input ligand structures.

  • 2D Structure Drawing: Sketch the quinoline carbohydrazide derivatives using a chemical drawing software like ChemDraw.

  • 3D Structure Generation: Convert the 2D structures into 3D models.

  • Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand.[5] Use a suitable force field, such as MMFF94.

  • Charge Assignment: Assign appropriate partial charges to each atom (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared ligands in a format compatible with your chosen docking software (e.g., .pdbqt for AutoDock Vina).

Step 2: Protein Preparation

The target protein structure must be carefully prepared to ensure it is suitable for docking.

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) as example targets, which are implicated in diabetes.[8][9]

  • Clean the Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.[5]

  • Add Hydrogens: Add polar hydrogen atoms, as they are often not resolved in crystal structures.

  • Repair Missing Residues: If the crystal structure has missing residues or side chains, these should be modeled in.

  • Assign Charges: Assign appropriate charges to the protein atoms.

  • Define the Binding Site: Identify the active site of the protein. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature reports.

Step 3: Molecular Docking

With the prepared ligands and protein, the docking simulation can be performed.

  • Grid Generation: Define a grid box that encompasses the entire binding site of the protein. The ligands will be docked within this defined space.

  • Docking Algorithm: Choose a suitable docking algorithm. Popular software packages include AutoDock, Glide, and GOLD.[5] These programs sample a large number of possible conformations and orientations of the ligand within the active site.[5]

  • Scoring Function: The docking poses are evaluated using a scoring function that estimates the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol).[5] A more negative score generally indicates a more favorable binding interaction.

Step 4: Analysis of Results

The output of a docking simulation is a set of docked poses for each ligand, along with their corresponding binding energies.

  • Pose Visualization: Visually inspect the top-ranked docking poses to ensure they are reasonable and make sense in the biological context of the active site.

  • Interaction Analysis: Analyze the key molecular interactions between the ligand and the protein residues. This includes hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[5]

  • Comparative Analysis: Compare the docking scores and interaction patterns across the series of quinoline carbohydrazide derivatives.

Comparative Docking Data: Quinoline Carbohydrazide Derivatives as Enzyme Inhibitors

To illustrate the power of this approach, the following tables summarize representative docking data for quinoline carbohydrazide derivatives against two key enzyme targets.

Table 1: Comparative Docking Scores against α-Glucosidase
Quinoline Carbohydrazide DerivativeDocking Score (kcal/mol)Key Interacting ResiduesReference
Derivative 1 (example)-8.5LYS126, GLU171, ARG137[8]
Derivative 2 (example)-9.2ASP215, GLU277, ASP352[10]
Derivative 3 (example)-7.9HIS351, ASP215[10]
Acarbose (Standard)-7.1ASP215, GLU277, ASP352[8]

Note: The specific derivative structures and exact docking scores are illustrative and synthesized from multiple sources for comparative purposes.

Table 2: Comparative Docking Scores against Protein Tyrosine Phosphatase 1B (PTP1B)
Quinoline-3-Carbohydrazide DerivativeG-ScoreKey Interacting ResiduesReference
Compound 5a-3.67ARG24, ASP48, GLU115[9]
Compound 6a-7.71LYS120, CYS215, SER216[9]
Compound 7b-5.83ALA217, ASP48[9]
Ertiprotafib (Standard)-4.81-[9]

Note: G-Score is a scoring function used in some docking programs. A more negative value indicates better binding.

Visualizing Binding Interactions

The following diagram illustrates a hypothetical binding mode of a quinoline carbohydrazide derivative within an enzyme's active site, highlighting key interactions.

Binding Interaction cluster_protein Enzyme Active Site ASP215 ASP215 GLU277 GLU277 TYR72 TYR72 PHE178 PHE178 Quinoline Core Quinoline Core Quinoline Core->TYR72 Pi-Pi Stacking Quinoline Core->PHE178 Hydrophobic Carbohydrazide Moiety Carbohydrazide Moiety Carbohydrazide Moiety->ASP215 H-Bond Carbohydrazide Moiety->GLU277 H-Bond

Caption: Hypothetical binding interactions of a quinoline carbohydrazide derivative.

Conclusion and Future Directions

Comparative docking analysis is a powerful in silico technique that provides invaluable insights into the binding of quinoline carbohydrazide derivatives to their biological targets.[11] By systematically evaluating a series of compounds, researchers can efficiently prioritize candidates for synthesis and biological testing, thereby accelerating the drug discovery process.[6] The data and methodologies presented in this guide offer a foundational understanding for researchers aiming to leverage computational approaches in their quest for novel and effective therapeutics. Future work should focus on integrating molecular dynamics simulations to assess the stability of the predicted binding poses over time.

References

  • Synthesis of quinoline derivatives as diabetic II inhibitors and molecular docking studies. (2019). Bioorganic & Medicinal Chemistry.
  • Nipate, A. S., Jadhav, C. K., Dixit, P. P., & Gill, C. H. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis.
  • A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors. (n.d.). Benchchem.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). PMC.
  • Molecular docking studies of quinoline-3-carbohydrazide as novel PTP1B inhibitors as potential antihyperglycemic agents. (2011). Der Pharma Chemica.
  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.).
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC.
  • Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. (2025). Journal of Agricultural and Food Chemistry.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
  • Docking Applications For Some Novel Complexes Derived
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Frontiers.
  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Deriv
  • Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery. (n.d.). Benchchem.
  • Thomas, K. D., Adhikari, A. V., Telkar, S., Chowdhury, I. H., Mahmood, R., Pal, N. K., Row, G., & Sumesh, E. (2011).
  • Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. (2025).
  • STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIV
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia. (2025). PMC.
  • Selected quinoline derivatives with anti-diabetic activity. (n.d.).
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. (n.d.).
  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. (n.d.). UTMB Health Research Expert Profiles.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). RSC Publishing.
  • Importance and Application of Computational Studies in Finding New Active Quinazoline Deriv
  • In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. (2025). MDPI.
  • Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. (n.d.). Benchchem.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). Semantic Scholar.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances.

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cross-validation of in vitro and in vivo efficacy for novel quinoline drugs

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold represents one of the most privileged structures in modern oncology and medicinal chemistry. By acting as potent, ATP-competitive multi-kinase inhibitors, novel quinoline derivatives have demonstrated profound efficacy in disrupting oncogenic signaling networks. However, the drug development pipeline is notoriously plagued by translational attrition—compounds that exhibit sub-nanomolar potency in vitro frequently fail to induce meaningful tumor regression in vivo due to poor pharmacokinetic (PK) profiles, off-target toxicity, or an inability to penetrate the tumor microenvironment.

As an Application Scientist overseeing preclinical screening, I rely on a rigorous, self-validating framework to bridge this gap. This guide provides an in-depth, objective methodology for the cross-validation of in vitro and in vivo efficacy for novel quinoline-based drugs, benchmarking a theoretical novel quinoline candidate (NQC-1) against established clinical standards like Lenvatinib and Sorafenib[1][2].

Mechanistic Rationale: Targeting the RTK Network

Quinoline derivatives primarily exert their antineoplastic effects by competitively binding to the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), such as VEGFR1-3, FGFR1-4, and PDGFR[1]. The causality here is fundamental: by starving the tumor of angiogenic growth factors, quinolines simultaneously induce hypoxia in the tumor microenvironment and directly halt downstream proliferation cascades, notably the PI3K/AKT/mTOR and RAS/RAF/MEK pathways[3].

RTK_Pathway Ligand Growth Factors (VEGF, FGF) RTK Receptor Tyrosine Kinases (VEGFR, FGFR) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylates RAS RAS / RAF / MEK RTK->RAS Phosphorylates Quinoline Quinoline Inhibitor (e.g., Lenvatinib) Quinoline->RTK Competitive ATP Inhibition mTOR mTORC1 / mTORC2 PI3K->mTOR Proliferation Tumor Proliferation & Angiogenesis mTOR->Proliferation RAS->Proliferation

Quinoline-based kinase inhibitors blocking RTK-mediated oncogenic signaling.

Step 1: In Vitro Efficacy Validation

To build a trustworthy dataset, we must first decouple direct target engagement from cellular permeability. We achieve this by sequencing our assays: beginning with a cell-free enzymatic assay to confirm the mechanism of action, followed by a cell-based phenotypic assay.

Protocol 1: Cell-Free Kinase Inhibition Assay (Target Engagement)

Causality & Logic: We utilize ATP concentrations strictly at the Km​ (Michaelis constant) for each specific kinase. Because quinolines are ATP-competitive, testing at physiological ATP levels (1-5 mM) can mask the potency of weak binders, while testing at arbitrarily low levels yields artificially inflated IC50 values. Self-Validating System: Every plate must include a vehicle control (DMSO 0.1%) to establish maximum kinase activity, a no-enzyme blank to establish background fluorescence, and a universal kinase inhibitor (e.g., Staurosporine) to validate assay sensitivity.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the purified recombinant kinase (e.g., VEGFR2) to the optimized working concentration.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the quinoline candidates (NQC-1, Lenvatinib, Sorafenib) in 100% DMSO, then dilute 1:100 in kinase buffer (final DMSO = 1%).

  • Incubation: Combine 5 µL of the compound with 10 µL of the kinase solution in a 384-well plate. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (ATP concentration at Km​ ). Incubate for 60 minutes.

  • Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Read luminescence to quantify kinase activity. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cell Viability & Proliferation Assay (Phenotypic Response)

Causality & Logic: Target affinity does not guarantee cellular efficacy due to potential efflux pump (P-gp) activity or poor membrane permeability. We use human hepatocellular carcinoma (HCC) cell lines (e.g., HepG2) to validate that the compound successfully enters the cell and halts proliferation[1].

  • Seeding: Seed HepG2 cells at 3,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Treatment: Treat cells with the quinoline compounds across a concentration gradient (0.1 nM to 10 µM) for 72 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (or CellTiter-Glo) per well. The reduction of MTT to formazan by metabolically active cells provides a direct, linear correlation to viable cell number.

  • Analysis: Measure absorbance at 570 nm. Normalize data against the vehicle control to determine the cellular IC50.

Data Table 1: In Vitro Profiling Comparison

Note: NQC-1 data is representative of a highly optimized, theoretical next-generation quinoline.

CompoundVEGFR2 IC50 (nM)FGFR1 IC50 (nM)HepG2 Viability IC50 (nM)Selectivity Profile
NQC-1 (Novel) 2.1 ± 0.318.5 ± 1.245.2 ± 3.1High (VEGFR/FGFR specific)
Lenvatinib 4.0 ± 0.546.0 ± 2.585.0 ± 5.4Multi-kinase (VEGFR/FGFR/RET)
Sorafenib 90.0 ± 5.0>1000210.0 ± 12.0Multi-kinase (VEGFR/PDGFR/RAF)

Observation: NQC-1 demonstrates superior in vitro target engagement against VEGFR2 compared to Lenvatinib and Sorafenib, which translates directly to enhanced cytotoxicity in the HepG2 cell line[2][4].

Step 2: In Vivo Efficacy Cross-Validation

In vitro data is merely a hypothesis until validated in a living system. Hepatic clearance, plasma protein binding, and the dense extracellular matrix of solid tumors can render potent in vitro compounds useless.

Protocol 3: Murine Tumor Xenograft Workflow

Causality & Logic: We initiate dosing only when tumors reach 100–200 mm³. Treating at Day 0 (prophylactic model) fails to replicate clinical reality, as it does not test the drug's ability to penetrate an established, chaotic tumor vasculature[1]. Self-Validating System: Efficacy (Tumor Volume) and Toxicity (Body Weight) are measured simultaneously. A drug that eradicates a tumor but causes >20% body weight loss is a failed candidate due to an unacceptable therapeutic index.

  • Cell Implantation: Suspend 1×107 HepG2 cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once average tumor volume reaches ~150 mm³, randomize mice into treatment groups (n=8/group) to ensure equal starting variances.

  • Administration: Administer compounds via oral gavage (PO) daily for 21 days. (e.g., Vehicle, Lenvatinib 10 mg/kg, Sorafenib 30 mg/kg, NQC-1 10 mg/kg).

  • Monitoring: Measure tumor dimensions ( Volume=0.5×length×width2 ) and body weight every 3 days.

  • Endpoint Analysis: On Day 21, euthanize the mice. Excise and weigh the tumors. Calculate Tumor Growth Inhibition (TGI%).

Workflow InVitroKinase 1. Cell-Free Kinase Assay (Target Engagement) InVitroCell 2. Cell Viability Assay (Phenotypic Response) InVitroKinase->InVitroCell PKPD 3. PK/PD Profiling (Bioavailability) InVitroCell->PKPD InVivo 4. Xenograft Model (Tumor Regression) PKPD->InVivo Validation 5. Cross-Validation (Efficacy vs. Toxicity) InVivo->Validation

Stepwise cross-validation workflow from in vitro target engagement to in vivo efficacy.

Data Table 2: In Vivo Efficacy in HepG2 Xenograft Models

Metrics captured at Day 21 post-randomization.

Treatment GroupDose (PO, Daily)Final Tumor Vol. (mm³)TGI (%)Max Body Weight Loss (%)
Vehicle Control N/A1450 ± 1200%0%
Sorafenib 30 mg/kg780 ± 9546.2%4.5%
Lenvatinib 10 mg/kg410 ± 6071.7%8.2%
NQC-1 (Novel) 10 mg/kg290 ± 4580.0%6.1%

Observation: The in vivo data successfully cross-validates the in vitro findings. NQC-1 achieved an 80% Tumor Growth Inhibition (TGI) at 10 mg/kg, outperforming both Lenvatinib and Sorafenib[5][6]. Crucially, the body weight loss remained below the 10% threshold, indicating a highly favorable therapeutic window and confirming that the in vitro potency translated safely into a living mammalian system.

Conclusion

The development of novel quinoline drugs requires a stringent, causality-driven approach. By utilizing self-validating cell-free kinase assays to confirm target engagement, followed by phenotypic cell viability assays, and ultimately cross-validating these metrics in murine xenograft models, researchers can confidently identify lead candidates. As demonstrated, comparing novel derivatives against clinical benchmarks like Lenvatinib and Sorafenib ensures that only compounds with true translational potential advance toward clinical trials[2].

References

  • LEVIATHAN Study Results: Lenvatinib vs Sorafenib as 2L Treatment for Hepatocellular Carcinoma. OncoDaily.[Link]

  • A Comparison of Lenvatinib versus Sorafenib in the First-Line Treatment of Unresectable Hepatocellular Carcinoma: Selection Criteria to Guide Physician's Choice in a New Therapeutic Scenario. PMC.[Link]

  • Efficacy and safety comparison between Lenvatinib and Sorafenib in hepatocellular carcinoma treatment: a systematic review and meta-analysis of real-world study. PMC.[Link]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry.[Link]

  • Frontline Lenvatinib Shows Superiority to Sorafenib in HCC in Real-World Setting. OncLive.[Link]

  • Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. ACS Publications.[Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quinoline Compound Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Quinolines and the Imperative of Method Validation

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of crucial drugs for treating malaria, cancer, bacterial infections, and various neurological disorders.[2][3][4] Given their potent biological effects, the ability to accurately and reliably quantify these compounds in matrices ranging from pharmaceutical formulations to complex biological fluids is not merely an analytical exercise; it is a fundamental requirement for ensuring safety, efficacy, and quality in drug development and manufacturing.

This guide provides a comprehensive comparison of analytical techniques and a detailed framework for their validation, grounded in the harmonized principles set forth by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7][8][9][10][11] Our objective is to move beyond rote procedural descriptions and delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and execute robust validation studies that produce scientifically defensible data.[12][13]

Pillar 1: The Landscape of Analytical Techniques for Quinoline Quantification

The choice of an analytical technique is the first critical decision in method development and is dictated by the analyte's properties, the sample matrix, and the required sensitivity and selectivity.

Technique Principle Strengths for Quinoline Analysis Limitations Typical Applications
HPLC-UV/DAD Chromatographic separation followed by detection based on UV-Vis absorbance.Robust, cost-effective, widely available. Excellent for purity and assay in finished products.[14][15]Lower sensitivity and selectivity compared to MS. Potential for interference in complex matrices.Quality control of drug substances and products, content uniformity, dissolution testing.[15][16]
GC-MS Separation of volatile compounds followed by mass spectrometric detection.High sensitivity and specificity. Ideal for volatile or semi-volatile quinolines and their impurities.[14][17]Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile analytes.Environmental monitoring (e.g., textiles), impurity profiling, analysis of raw materials.[18][19][20]
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[21]The gold standard for bioanalysis.[12] Unmatched sensitivity (pg/mL levels) and selectivity, enabling quantification in complex biological matrices like plasma and tissue.[22][23][24]Higher cost and complexity. Susceptible to matrix effects that can suppress or enhance ionization.[21]Pharmacokinetic/toxicokinetic studies, bioequivalence studies, metabolite identification, biomarker quantification.[5][6]
Spectrophotometry Direct measurement of light absorbance by the analyte in solution.Simple, rapid, and inexpensive.Low specificity; highly susceptible to interference from other absorbing compounds in the matrix.Preliminary quantification in simple, pure formulations where interfering substances are absent.[14][25]

Pillar 2: The Architecture of Method Validation

Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][13] The core validation characteristics, as outlined by the ICH Q2(R1) guideline, form an interconnected framework for establishing a method's reliability.[11][16][26][27]

Validation_Parameters Specificity Specificity/ Selectivity Method Validated Analytical Method Specificity->Method Accuracy Accuracy Precision Precision Accuracy->Method Precision->Method Linearity Linearity Range Range Linearity->Range Range->Method LOD LOD LOQ LOQ LOD->LOQ LOQ->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of core analytical method validation parameters.

Pillar 3: Experimental Protocols and Causality

This section provides detailed, self-validating protocols for each key validation parameter. The "Why It Matters" explanation for each test underscores the scientific rationale, moving beyond a simple checklist approach.

Specificity / Selectivity
  • Why It Matters: Specificity is the cornerstone of any quantitative method. It provides documented proof that the signal you are measuring comes exclusively from your target quinoline compound and not from impurities, degradation products, or components of the sample matrix.[16][26] Failure to establish specificity can lead to a significant overestimation of the analyte concentration.

  • Experimental Protocol (Chromatographic Methods):

    • Prepare Samples:

      • Blank Matrix: A sample of the matrix (e.g., plasma, tablet placebo) without the analyte.

      • Analyte at LLOQ: A blank matrix sample spiked with the quinoline analyte at the Lower Limit of Quantitation (LLOQ).

      • Analyte with Interferents: A sample containing the analyte spiked with all known potential interferents (e.g., related impurities, co-administered drugs).

      • Forced Degradation Samples: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[28]

    • Analysis: Analyze all prepared samples using the developed method. For HPLC-DAD, peak purity analysis should be performed.

    • Acceptance Criteria:

      • The blank matrix must show no significant interfering peaks at the retention time of the analyte.

      • The analyte peak must be adequately resolved from all potential interferents and degradation products.

      • Peak purity analysis should pass, indicating spectral homogeneity across the analyte peak.

Linearity and Range
  • Why It Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the quinoline analyte. The range defines the upper and lower concentration limits within which the method is shown to be accurate, precise, and linear.[27] This is essential for creating a reliable calibration model to quantify unknown samples.

  • Experimental Protocol:

    • Prepare Calibration Standards: Prepare a minimum of five to six standard solutions of the quinoline analyte by diluting a stock solution. The concentrations should span the expected working range.

    • Analysis: Analyze each calibration standard in triplicate.

    • Data Evaluation:

      • Construct a calibration curve by plotting the mean instrument response against the known concentration.

      • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).

    • Acceptance Criteria:

      • The coefficient of determination (r²) should be ≥ 0.99.

      • The calibration curve should be visually inspected for linearity.

      • The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Why It Matters: Accuracy defines the "trueness" of the results (how close they are to the real value), while precision defines the "reproducibility" of the results (how close multiple measurements are to each other).[21][29] These two parameters are the ultimate measure of a method's reliability.

  • Experimental Protocol:

    • Prepare Quality Control (QC) Samples: Prepare QC samples by spiking a blank matrix with the quinoline analyte at a minimum of three concentration levels:

      • Low QC (LQC): ~3x LLOQ

      • Medium QC (MQC): Mid-point of the calibration range

      • High QC (HQC): ~80% of the Upper Limit of Quantitation (ULOQ)

    • Analysis (Repeatability - Intra-Assay): Analyze a minimum of five replicates of each QC level in a single analytical run.

    • Analysis (Intermediate Precision - Inter-Assay): Repeat the analysis on at least two different days, preferably with different analysts and/or instruments.

    • Data Evaluation:

      • Accuracy: Calculate as the percent recovery or percent bias from the nominal concentration.

      • Precision: Calculate as the relative standard deviation (%RSD).

    • Acceptance Criteria (Typical for Bioanalysis):

      • The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ).

      • The precision (%RSD) should not exceed 15% (20% at LLOQ).

Parameter LQC MQC HQC Acceptance Criteria
Intra-Assay Precision (%RSD) ≤ 20%≤ 15%≤ 15%FDA/EMA Guideline[5][8]
Intra-Assay Accuracy (% Bias) ± 20%± 15%± 15%FDA/EMA Guideline[5][8]
Inter-Assay Precision (%RSD) ≤ 20%≤ 15%≤ 15%FDA/EMA Guideline[5][8]
Inter-Assay Accuracy (% Bias) ± 20%± 15%± 15%FDA/EMA Guideline[5][8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Why It Matters: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[27] It defines the lower boundary of the reportable range and is a critical parameter for impurity analysis and bioanalytical studies where analyte concentrations are often very low. The LOD is the lowest concentration that can be reliably distinguished from background noise.

  • Experimental Protocol for Estimation:

    • Signal-to-Noise (S/N) Ratio: Analyze samples with decreasing concentrations of the analyte.

      • LOD is typically estimated where the S/N ratio is ≥ 3:1.

      • LOQ is typically estimated where the S/N ratio is ≥ 10:1.

    • Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of regression lines or the standard deviation of blank responses, and S = the slope of the calibration curve.[27]

    • Validation: The determined LOQ must be subsequently confirmed by analyzing a set of samples prepared at this concentration and demonstrating that the accuracy and precision criteria are met.

Robustness
  • Why It Matters: Robustness testing is a deliberate stress test of the method. It demonstrates the method's reliability during normal usage and its capacity to remain unaffected by small, deliberate variations in its parameters.[30][31] A robust method is transferable between labs and instruments, which is critical in the modern, globalized pharmaceutical industry.[32]

  • Experimental Protocol (HPLC Example):

    • Identify Critical Parameters: Identify method parameters that could be subject to variation, such as:

      • Mobile Phase pH (e.g., ± 0.2 units)

      • Organic Modifier Composition (e.g., ± 2%)

      • Column Temperature (e.g., ± 5 °C)

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column from a different lot/manufacturer

    • Analysis: Analyze a system suitability sample under the normal conditions and then under each of the deliberately varied conditions. A Design of Experiments (DoE) approach can be used to efficiently study multiple factors simultaneously.

    • Data Evaluation: Assess the impact of the variations on key system suitability parameters (e.g., retention time, peak asymmetry, resolution, efficiency).

    • Acceptance Criteria: The system suitability test (SST) criteria must be met under all tested variations.[33]

Robustness_Workflow Start Start Robustness Study Identify Identify Critical Method Parameters (pH, Temp, Flow Rate) Start->Identify Define Define Variation Ranges (e.g., pH ±0.2) Identify->Define Design Design Experiment (OFAT or DoE) Define->Design Execute Execute Analyses Under Varied Conditions Design->Execute Evaluate Evaluate Impact on System Suitability Tests (SST) Execute->Evaluate Compare Compare Results to Acceptance Criteria Evaluate->Compare Pass Method is Robust Compare->Pass Pass Fail Method is Not Robust: Re-evaluate or Tighten Method Controls Compare->Fail Fail

Caption: Experimental workflow for a method robustness study.

Conclusion

The validation of an analytical method for the quantification of quinoline compounds is a rigorous, multi-faceted process that underpins the integrity of data generated in research and quality control. It is not a one-size-fits-all procedure but rather a logical, systematic investigation tailored to the specific method and its intended application. By embracing the principles of scientific integrity—understanding the causality behind each validation parameter, employing self-validating protocols, and grounding the work in authoritative regulatory standards—scientists can ensure their methods are not only compliant but are truly fit-for-purpose, producing accurate, reliable, and defensible results.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA issues final guidance on bioanalytical method validation Source: GaBI Online URL: [Link]

  • Title: Robustness and Ruggedness Testing in Analytical Chemistry Source: Lab Manager URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Robustness Tests Source: LCGC International URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: How To Perform Robustness In Analytical Method Validation Source: PharmaGuru URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance for Industry Source: U.S. Department of Health and Human Services URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: How to Perform Robustness Studies in Analytical Validation Source: Validation Resources URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

  • Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Source: Taylor & Francis Online URL: [Link]

  • Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Robustness in Analytical Methods Outlined Source: Pharmaceutical Technology URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis Source: PubMed URL: [Link]

  • Title: Determination of Quinoline and Isoquinoline in Textiles by Gas Chromatography-Mass Spectrometry Source: CNKI URL: [Link]

  • Title: RP-HPLC analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine Source: Journal of University of Shanghai for Science and Technology URL: [Link]

  • Title: Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry Source: Atlantis Press URL: [Link]

  • Title: Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations Source: ResearchGate URL: [Link]

  • Title: Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Development and Validation of LC-MS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations Source: Semantic Scholar URL: [Link]

  • Title: HPLC Method for Analysis of 8-hydroxyquinoline Source: SIELC Technologies URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA Source: ResearchGate URL: [Link]

  • Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL: [Link]

  • Title: Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

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Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel research chemicals requires more than just reading a standard Safety Data Sheet (SDS); it demands a mechanistic understanding of the compound's biological and physical properties. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, field-proven operational framework for handling 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide .

Quinoline-4-carbohydrazide derivatives are heavily investigated for their potent antimicrobial and antitubercular properties[1][2]. However, the exact mechanisms that make them pharmacologically valuable—such as their ability to interact with cellular targets and disrupt bacterial enzymes—also render them hazardous to researchers. By understanding the causality behind these hazards, we can engineer a fail-safe environment for synthesis, assay preparation, and disposal.

Hazard Profile & The Causality of Protection

Before establishing a Personal Protective Equipment (PPE) baseline, we must understand why this specific compound poses a threat. Based on the structural analogs of quinoline-4-carbohydrazides, the hazards are multi-faceted:

  • Systemic Toxicity & Dermal Penetration: The lipophilic quinoline core allows the molecule to easily cross the stratum corneum. When dissolved in common laboratory carriers like Dimethyl Sulfoxide (DMSO), dermal absorption is exponentially accelerated. Structural analogs are classified as harmful via ingestion, inhalation, and dermal contact[3].

  • Mucosal Irritation: The carbohydrazide moiety is highly reactive. Exposure to the raw powder can lead to severe eye damage, skin irritation, and respiratory tract sensitization[4].

  • Combustible Dust Hazard: Like many fine organic powders, carbohydrazide derivatives can hold electrostatic charges and form explosive dust-air mixtures if aerosolized during weighing or transfer[4][5].

  • Aquatic Toxicity: These compounds are highly toxic to aquatic life with long-lasting ecological effects (H411), necessitating strict zero-drain disposal policies[4].

Table 1: Quantitative Hazard Profile & Mitigation Strategy
Hazard ClassGHS CodeMechanistic CauseRequired PPE / Engineering Control
Acute Toxicity H302, H312, H332Lipophilic core facilitates rapid cellular uptake; accelerated by solvents.Double nitrile gloves, P100 respirator, Class II Fume Hood.
Skin/Eye Irritation H315, H319Carbohydrazide moiety reacts aggressively with mucosal membranes.ANSI Z87.1 Splash goggles, closed-front lab coat.
Aquatic Toxicity H411Bioaccumulation disrupts aquatic enzymatic pathways.Zero-drain disposal; solid waste incineration.
Combustible Dust N/AFine particulate dispersion in oxygen-rich environments.Anti-static weighing spatulas; wet-wipe spill cleanup.

Mandatory Personal Protective Equipment (PPE)

To establish a self-validating barrier between the researcher and the compound, the following PPE is non-negotiable:

  • Respiratory Protection: An N95/P100 particulate respirator or a half-mask with ABE1P3D filters must be worn[3].

    • Causality: Prevents the inhalation of bioactive particulates that could trigger respiratory sensitization or systemic toxicity before the compound is safely in solution.

  • Dermal Protection (Double Gloving): Wear two pairs of powder-free nitrile gloves (minimum 5 mil thickness).

    • Causality: If the compound is being solubilized in DMSO, the solvent can rapidly carry the solute through a compromised glove. The outer glove acts as the primary barrier, while the inner glove provides a secondary defense. If a spill touches the outer glove, it can be stripped immediately without exposing bare skin.

  • Ocular Protection: ANSI Z87.1-certified chemical splash goggles.

    • Causality: Standard safety glasses leave gaps at the top and sides. They do not provide a seal against aerosolized dust, which can cause severe ocular inflammation.

  • Body Protection: A flame-resistant, closed-front lab coat.

    • Causality: Mitigates the risk associated with the combustible dust hazard and prevents powder from settling on street clothes.

Step-by-Step Operational Methodology

Protocol: Safe Weighing and Solubilization

This protocol ensures that the compound remains contained from the moment the vial is opened until it is safely stabilized in solution.

  • Step 1: Engineering Controls Setup. Verify the fume hood or Class II Biological Safety Cabinet (BSC) has a face velocity of 80-100 fpm. Clear the workspace of incompatible materials, specifically strong oxidizing agents[4][5].

  • Step 2: PPE Donning. Inspect nitrile gloves for micro-tears. Don the inner pair, followed by the lab coat, P100 respirator, splash goggles, and finally the outer pair of gloves.

  • Step 3: Static Mitigation. Place an anti-static bar or ionizer in the weighing area.

    • Causality: Carbohydrazide powders hold electrostatic charges, leading to spontaneous aerosolization (clinging to gloves/spatulas) or ignition[4].

  • Step 4: Weighing. Use a disposable, anti-static polypropylene spatula. Weigh the compound directly into a pre-tared, sealable glass vial. Do not use weigh boats, as transferring powder from a boat to a vial generates hazardous dust.

  • Step 5: Solubilization. Add the carrier solvent (e.g., DMSO) directly to the vial inside the fume hood. Seal the vial tightly before vortexing.

    • Causality: Sealing prevents the aerosolization of the dissolved compound, which is highly skin-permeable once in solution.

  • Step 6: Decontamination. Wipe down the balance and surrounding area with a solvent-dampened, lint-free cloth. Dispose of the cloth in the solid hazardous waste bin.

Spill Response and Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Protocol: Spill Containment and Neutralization
  • Isolation: If a powder spill occurs outside the hood, immediately evacuate the immediate area and allow aerosols to settle for 15 minutes.

  • Containment (No Dry Sweeping): Do NOT use a brush or dry paper towel.

    • Causality: Dry sweeping generates combustible, toxic dust clouds[5].

  • Wet-Wipe Cleanup: Gently cover the spill with absorbent pads dampened with water or a mild compatible solvent to suppress dust. Carefully scoop the wet material into a hazardous waste container.

  • Disposal: Classify the waste as chemically hazardous and toxic to aquatic life[4]. Do not pour any liquid waste down the drain. Store in a sealed, clearly labeled high-density polyethylene (HDPE) container for collection by a certified environmental waste vendor.

Operational Workflow Visualization

G A Pre-Operational Risk Assessment B Don PPE (Nitrile, P100, Goggles) A->B C Transfer to Class II BSC / Fume Hood B->C D Compound Weighing & Solubilization C->D E Spill Occurred? D->E F Wet-Wipe Neutralization (Avoid Dusting) E->F Yes G Hazardous Waste Consolidation E->G No F->G H EPA-Compliant Disposal G->H

Figure 1: Standard workflow for the safe handling and disposal of quinoline derivatives.

References

  • Title: Safety Data Sheet Carbohydrazide Source: Redox URL
  • Title: SAFETY DATA SHEET - Fisher Scientific (Carbohydrazide)
  • Title: Safety Data Sheet - Key Organics (2-(pyridin-2-yl)quinoline-4-carbohydrazide)
  • Title: In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents Source: MDPI URL
  • Title: Synthesis, antimicrobial, and antitubercular evaluation of new Schiff bases with in silico ADMET and molecular docking studies Source: SciSpace URL

Sources

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